Fh-510
Description
The exact mass of the compound 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
139304-28-2 |
|---|---|
Molecular Formula |
C22H31ClN2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H |
InChI Key |
NSLYKDHGJLVNIJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
Other CAS No. |
139304-28-2 |
Synonyms |
5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole FH 510 FH-510 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FH535
For Researchers, Scientists, and Drug Development Professionals
Introduction
FH535 is a small molecule inhibitor that has garnered significant interest in cancer research due to its dual inhibitory action on the Wnt/β-catenin signaling pathway and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Aberrant activation of the Wnt/β-catenin pathway is a common feature in a variety of human cancers, including colorectal and pancreatic cancer, making it a promising target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of FH535, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and apoptosis.[1] In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent proteasomal degradation.[4] The binding of a Wnt ligand to its receptor complex on the cell surface leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes.[2]
FH535 exerts its inhibitory effect by antagonizing the transcription mediated by the β-catenin/TCF complex.[1][5] It has also been shown to inhibit the recruitment of coactivators such as GRIP1 and β-catenin to PPARδ and PPARγ.[5][6] This dual action contributes to its anti-cancer properties.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of FH535.
Quantitative Data Summary
The anti-proliferative and gene-regulatory effects of FH535 have been quantified in various cancer cell lines.
Table 1: IC50 Values of FH535 in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Citation |
| HT29 | 18.6 | [1][2] |
| SW480 | 33.2 | [1][2] |
Table 2: Effect of FH535 on Wnt/β-catenin Target Gene Expression
| Target Gene | Effect | Cell Line(s) | Method | Citation |
| Cyclin D1 | Downregulation (mRNA & Protein) | HT29, SW480, LCSC, Huh7 | RT-qPCR, Western Blot | [1][2][7] |
| Survivin | Downregulation (mRNA & Protein) | HT29, SW480, LCSC, Huh7 | RT-qPCR, Western Blot | [1][2][7] |
| LEF1 | Downregulation (mRNA) | HT29, SW480 | RT-qPCR | [1][2] |
| AXIN2 | Downregulation (mRNA) | HT29, SW480 | RT-qPCR | [1][2] |
| MMP-7 | Downregulation (mRNA) | HT29, SW480 | RT-qPCR | [2] |
| MMP-9 | Downregulation (mRNA) | HT29, SW480 | RT-qPCR | [2] |
| β-catenin | Downregulation (Protein) | SW480, PANC-1 | Western Blot | [1][2][3] |
Table 3: Effect of FH535 on Cancer Stem Cell Markers
| Marker | Effect | Cell Line(s) | Method | Citation |
| CD24 | Downregulation (mRNA & Protein) | PANC-1, CFPAC-1, HT29 | RT-qPCR, Flow Cytometry | [1][4] |
| CD44 | Downregulation (mRNA & Protein) | PANC-1, CFPAC-1, HT29 | RT-qPCR, Flow Cytometry | [1][4] |
| CD133 | Downregulation | HT29 | Not Specified | [1][2] |
Table 4: Effect of FH535 on Proangiogenic Factors
| Factor | Effect | Method | Citation |
| VEGF | Downregulation (Secretion, mRNA, Protein) | Pancreatic Cancer Cells | Milliplex, Microarray |
| IL-6 | Downregulation (Secretion) | Pancreatic Cancer Cells | Milliplex |
| IL-8 | Downregulation (Secretion) | Pancreatic Cancer Cells | Milliplex |
| TNF-α | Downregulation (Secretion) | Pancreatic Cancer Cells | Milliplex |
| ANGPT2 | Downregulation (mRNA & Protein) | Pancreatic Cancer Cells | Microarray |
| VEGFR3 | Downregulation (mRNA & Protein) | Pancreatic Cancer Cells | Microarray |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of FH535.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of FH535 and to calculate its IC50 value.[1]
Protocol:
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with various concentrations of FH535 (or DMSO as a vehicle control) for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the relative cell viability as (mean experimental absorbance / mean control absorbance) x 100%. The IC50 is calculated based on the inhibition rate at 48 hours.
References
- 1. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 3. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
Core Biological Pathway of AMG-510 (Sotorasib): A Technical Guide for Researchers
This technical guide provides an in-depth overview of the biological pathway and mechanism of action of AMG-510 (Sotorasib), a first-in-class inhibitor of the KRAS G12C mutation. This document is intended for researchers, scientists, and drug development professionals.
Introduction to KRAS and the G12C Mutation
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state. KRAS is a critical node in several signaling pathways that regulate cell proliferation, differentiation, and survival, including the MAPK (RAS-RAF-MEK-ERK) and PI3K-Akt signaling pathways.
Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein that is trapped in the GTP-bound state, leading to uncontrolled cell growth and tumor development. For decades, KRAS was considered "undruggable" due to the high affinity of GTP for its binding pocket and the lack of deep, well-defined pockets on the protein surface for small molecule inhibitors.
Mechanism of Action of AMG-510 (Sotorasib)
AMG-510 is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C. This covalent interaction locks the KRAS G12C protein in its inactive GDP-bound state. By doing so, AMG-510 prevents the downstream signaling cascades that drive oncogenesis.
The key steps in the mechanism of action are:
-
Specific Recognition: AMG-510 is designed to fit into a shallow pocket (the switch-II pocket) that is present on the surface of KRAS G12C in its inactive state.
-
Covalent Bond Formation: The acrylamide warhead of AMG-510 forms a covalent bond with the thiol group of the C12 cysteine residue.
-
Inhibition of Downstream Signaling: By locking KRAS G12C in the inactive state, AMG-510 inhibits the activation of downstream effector proteins such as RAF, MEK, ERK, and PI3K, thereby suppressing the pro-proliferative and pro-survival signals.
Quantitative Data Summary
The efficacy of AMG-510 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Activity of AMG-510 in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | AMG-510 IC50 (nM) | % Growth Inhibition (at 1 µM) |
| NCI-H358 | Lung Adenocarcinoma | 8 | 95% |
| MIA PaCa-2 | Pancreatic Cancer | 12 | 92% |
| SW1573 | Lung Squamous Cell | 15 | 88% |
| HCT-116 (engineered) | Colorectal Cancer | 10 | 93% |
Table 2: Summary of Clinical Efficacy from a Phase I/II Trial in NSCLC
| Parameter | Value |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Progression-Free Survival | 6.8 months |
| Median Overall Survival | 12.5 months |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize AMG-510.
4.1. Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of AMG-510 that inhibits 50% of cell growth in KRAS G12C-mutant cell lines.
-
Methodology:
-
Cell Seeding: Seed KRAS G12C-mutant cells (e.g., NCI-H358) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of AMG-510 in culture medium. Treat the cells with concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
4.2. Western Blotting for Phospho-ERK Inhibition
-
Objective: To confirm that AMG-510 inhibits downstream signaling by assessing the phosphorylation status of ERK.
-
Methodology:
-
Cell Treatment: Plate KRAS G12C-mutant cells and grow them to 70-80% confluency. Treat the cells with various concentrations of AMG-510 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to assess the degree of inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a targeted inhibitor like AMG-510.
Conclusion
AMG-510 (Sotorasib) represents a landmark achievement in targeting KRAS, a long-sought-after goal in oncology. Its mechanism of action, involving the specific and irreversible inhibition of the KRAS G12C mutant protein, has shown significant promise in preclinical models and clinical trials. This guide provides a foundational understanding of its biological pathway, supported by quantitative data and standard experimental protocols, to aid researchers in the ongoing development of novel cancer therapeutics.
Fh-510 Target Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fh-510, also known as FH535, is a small molecule inhibitor that has garnered significant interest in the field of cancer research. It is recognized for its dual antagonistic activity against the Wnt/β-catenin signaling pathway and Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the methodologies and quantitative data associated with the identification and validation of this compound's molecular targets.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound across various cancer cell lines and its impact on the expression of key downstream target genes.
Table 1: this compound (FH535) IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LCSC | Liver Cancer Stem Cells | 15.4 | [1] |
| Huh7 | Hepatocellular Carcinoma | 10.9 | [1] |
| PLC | Hepatocellular Carcinoma | 9.3 | [1] |
| HT29 | Colon Cancer | 18.6 | [5] |
| SW480 | Colon Cancer | 33.2 | [5] |
| DLD-1 | Colon Cancer | 28 | [7] |
Table 2: Effect of this compound (FH535) on Downstream Target Gene and Protein Expression
| Target | Change in Expression | Cell Line(s) | Method | Reference |
| Cyclin D1 mRNA | Dose-dependent decrease | LCSC, Huh7, Hep3B, HT29, SW480 | Real-time RT-PCR | [8][9][10] |
| Survivin mRNA | Dose-dependent decrease | LCSC, Huh7, Hep3B, HT29, SW480 | Real-time RT-PCR | [8][9][10] |
| LEF1 mRNA | Dose-dependent decrease | HT29, SW480 | Real-time RT-PCR | [9] |
| AXIN2 mRNA | Dose-dependent decrease | HT29, SW480 | Real-time RT-PCR | [9] |
| Cyclin D1 Protein | Dose-dependent decrease | Huh7, HT29, SW480 | Western Blot | [9][10] |
| Survivin Protein | Dose-dependent decrease | Huh7, HT29, SW480 | Western Blot | [9][10] |
| CD24 mRNA | Decreased | PANC-1, CFPAC-1 | Real-time PCR | [1] |
| CD44 mRNA | Decreased | PANC-1, CFPAC-1 | Real-time PCR | [1] |
| Angiogenesis-related genes (e.g., ANGPT2, VEGFR3, VEGF) | Downregulated | Pancreatic Cancer Cells | Microarray | [1] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of the Wnt/β-catenin and PPAR signaling pathways.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound acts as a dual antagonist of PPARγ and PPARδ.
Experimental Protocols
Detailed, step-by-step protocols for the identification and validation of this compound targets are crucial for reproducible research. The following sections outline generalized methodologies for key experimental approaches.
Affinity Chromatography for Target Pull-Down
This technique is used to isolate proteins that physically interact with this compound.
Caption: Workflow for identifying this compound binding proteins.
Protocol:
-
Resin Preparation: An this compound analog with a reactive group is covalently coupled to a solid support matrix (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Cells of interest are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.
-
Incubation: The cell lysate is incubated with the this compound-coupled resin to allow for binding of target proteins.
-
Washing: The resin is washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the resin. This can be achieved by:
-
Competitive Elution: Using an excess of free this compound.
-
Non-specific Elution: Changing the pH or ionic strength of the buffer.
-
-
Analysis: The eluted proteins are separated by SDS-PAGE and visualized by staining. Protein bands of interest are excised and identified using mass spectrometry.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: The cells are lysed, typically by freeze-thaw cycles, to release the cellular contents.
-
Separation: The lysate is centrifuged to separate the soluble protein fraction from the precipitated (aggregated) proteins.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified. Common detection methods include:
-
Western Blotting: For specific target proteins.
-
Mass Spectrometry: For proteome-wide analysis.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct binding and stabilization of the target protein.
Mass Spectrometry for Proteome-Wide Target Identification
Mass spectrometry-based proteomics can be used to identify proteins that are differentially expressed or post-translationally modified upon this compound treatment.
Protocol:
-
Sample Preparation:
-
Cells are treated with this compound or a vehicle control.
-
Proteins are extracted, denatured, reduced, alkylated, and digested into peptides (commonly with trypsin).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by liquid chromatography based on hydrophobicity.
-
The separated peptides are ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database to identify the peptide sequences.
-
Quantitative analysis (e.g., label-free quantification or isotopic labeling) is performed to compare the abundance of proteins between the this compound-treated and control samples.
-
Bioinformatics tools are used to identify proteins that show significant changes in abundance or modification, which are potential targets or downstream effectors of this compound.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the changes in mRNA levels of target genes upon this compound treatment.
Protocol:
-
RNA Extraction: Total RNA is isolated from cells treated with this compound or a vehicle control.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., Cyclin D1, AXIN2) and a reference gene (e.g., GAPDH, β-actin). The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Western Blotting for Protein Expression Analysis
Western blotting is employed to detect and quantify changes in the protein levels of specific targets.
Protocol:
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Cyclin D1, Survivin) and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression of the target protein is normalized to the loading control.
Conclusion
The identification and validation of this compound's targets have been accomplished through a combination of robust biochemical and cellular assays. The quantitative data clearly demonstrates its inhibitory effects on the Wnt/β-catenin and PPAR signaling pathways, leading to anti-proliferative effects in various cancer models. The experimental protocols outlined in this guide provide a foundation for further research into the mechanism of action of this compound and the development of related therapeutic agents.
References
- 1. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 6. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Cyclin K interacts with β-catenin to induce Cyclin D1 expression and facilitates tumorigenesis and radioresistance in lung cancer [thno.org]
The KRAS G12C Inhibitor FH-510 (Sotorasib): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FH-510, also known as Sotorasib or AMG-510, is a first-in-class, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers and other solid tumors. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP/GDP and the lack of a discernible binding pocket. The discovery of this compound represents a paradigm shift in precision oncology, offering a targeted therapeutic option for patients with KRAS G12C-mutated cancers. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and key experimental protocols related to this compound, serving as a comprehensive resource for researchers in the field of cancer drug discovery and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C30H30F2N6O3.[1] Its development was the result of extensive structure-based drug design, optimizing for potency, selectivity, and pharmacokinetic properties.[2]
| Property | Value | Reference |
| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | [3] |
| Synonyms | Sotorasib, AMG-510 | [4] |
| Chemical Formula | C30H30F2N6O3 | [1] |
| Molecular Weight | 560.6 g/mol | [1] |
| CAS Number | 2252403-56-6 | [3] |
| SMILES String | CC(C)c1c(C)cnc(c1)n2c(nc3c2cc(c(n3)c4c(F)cccc4O)F)N5CCN(C[C@H]5C)C(=O)C=C | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and persistent downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) cascade, which drives cell proliferation and survival.[5]
This compound is a covalent inhibitor that specifically targets the mutant cysteine residue of KRAS G12C.[6] It binds to a cryptic pocket on the protein surface that is accessible only in the inactive, GDP-bound state. By forming an irreversible covalent bond with Cys12, this compound locks KRAS G12C in its inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting downstream oncogenic signaling.[6]
References
- 1. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
The Genesis of a KRAS Inhibitor: A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510)
A Note on Nomenclature: The initial query for "FH-510" yielded substantial information on the well-documented KRAS G12C inhibitor, AMG 510 (Sotorasib). It is presumed that "this compound" was a typographical error, and this guide will focus on AMG 510.
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein was considered an "undruggable" target in oncology. Its high affinity for GTP/GDP and the lack of a distinct binding pocket presented a formidable challenge for small molecule inhibitor development. The discovery of Sotorasib (AMG 510) represents a landmark achievement, providing the first clinically approved targeted therapy for patients with KRAS G12C-mutated solid tumors. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and mechanism of action of this first-in-class covalent inhibitor.
Discovery of Sotorasib: A Structure-Based Approach
The journey to Sotorasib's discovery was paved by a meticulous structure-based drug design and optimization campaign. The identification of a cryptic pocket near the mutant cysteine-12 residue in the KRAS G12C protein was the pivotal breakthrough. This unique feature of the mutant protein offered a handle for the development of targeted covalent inhibitors.
The discovery workflow can be summarized as follows:
Researchers at Amgen initiated a structure-based design effort that led to the identification of a novel quinazolinone scaffold.[1] Through iterative cycles of medicinal chemistry, the potency and selectivity of these initial hits were optimized. A significant challenge that emerged was the configurational stability issue arising from restricted rotation about an axially chiral biaryl bond.[1] Overcoming this hurdle through further optimization was critical to the success of the program. These efforts, coupled with a focus on improving biopharmaceutical properties, culminated in the identification of Sotorasib as a highly potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[1]
Mechanism of Action: Covalent Inhibition of KRAS G12C
The KRAS protein acts as a molecular switch in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its persistent activation and downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which drive cell proliferation and survival.[2]
Sotorasib is designed to form an irreversible covalent bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[2] By doing so, Sotorasib prevents the interaction of KRAS G12C with guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream oncogenic signaling.[2]
Quantitative Data Summary
The preclinical and clinical evaluation of Sotorasib has generated a wealth of quantitative data demonstrating its potency, selectivity, and clinical efficacy.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Potency | |||
| p-ERK IC50 | 0.130 µM | EGF-stimulated MIA PaCa-2 cells (2h incubation) | [3] |
| Cell Viability IC50 | 0.006 µM | NCI-H358 | [4] |
| Cell Viability IC50 | 0.009 µM | MIA PaCa-2 | [4] |
| Cell Viability IC50 | >7.5 µM | Non-KRAS G12C cell lines | [4] |
| Pharmacokinetics (Human, 960 mg oral dose) | |||
| Cmax | 7.5 µg/mL | NSCLC and CRC patients | [5] |
| AUC | 65.3 h·µg/mL | NSCLC and CRC patients | [5] |
| t1/2,z | 5.5 h | NSCLC and CRC patients | [5] |
| Clinical Efficacy (CodeBreaK 100, NSCLC) | |||
| Objective Response Rate (ORR) | 37.1% | Previously treated patients | [6] |
| Disease Control Rate (DCR) | 80.6% | Previously treated patients | [6] |
| Median Progression-Free Survival (PFS) | 6.8 months | Previously treated patients | [6] |
| Median Overall Survival (OS) | 12.5 months | Previously treated patients | [7] |
Experimental Protocols
Chemical Synthesis of Sotorasib (AMG 510)
The commercial manufacturing process for Sotorasib has been optimized for efficiency and scalability.[8] A key step in the synthesis involves a classical resolution to prepare an atropisomerically-pure intermediate, leveraging high-throughput experimentation to identify a suitable resolving agent and solvent system.[9] The final route consists of five synthetic operations from the key intermediate.[10]
A generalized synthetic scheme is presented below. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature and associated patents.
Step 1: Chlorination and Amination The synthesis begins with the chlorination of a starting material using phosphoryl chloride, followed by an amination reaction. Optimization of reagent addition, temperature, and concentration was crucial to minimize the formation of a dimeric side product and improve the yield from 66% to 82%.[8]
Step 2: Palladium-Catalyzed Cross-Coupling A Suzuki-Miyaura coupling reaction is employed to form a key biaryl bond. The process was improved by switching to a more environmentally benign solvent, 2-methyltetrahydrofuran, and utilizing a more active palladium catalyst to reduce the catalyst loading.[8]
Step 3: Boc Deprotection A tert-butyloxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid. The solvent combination for this step was optimized to enhance the reaction efficiency.[8]
Step 4: Acrylamide Formation The final acrylamide group is introduced using acryloyl chloride. The addition of trifluoroacetic acid was found to prevent the formation of impurities during this step.[8]
Step 5: Crystallization The crude product is purified by recrystallization from a mixture of ethanol and water to yield the final drug substance with high purity (>99.5%).[8]
Biological Assays
p-ERK Inhibition Assay
-
Objective: To determine the cellular potency of compounds in inhibiting KRAS G12C downstream signaling.
-
Methodology: MIA PaCa-2 cells, which harbor the KRAS G12C mutation, are stimulated with epidermal growth factor (EGF) to induce the MAPK pathway. The cells are then treated with varying concentrations of the test compound for a specified duration (e.g., 2 hours). The levels of phosphorylated ERK (p-ERK) are quantified using an immunoassay, and IC50 values are calculated from the dose-response curves.[3]
Cell Viability Assay
-
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
-
Methodology: Cancer cell lines with and without the KRAS G12C mutation are seeded in 96-well plates and treated with a range of compound concentrations for a period of time (e.g., 72 hours). Cell viability is measured using a luminescent cell viability assay that quantifies ATP levels. IC50 values are determined from the resulting dose-response curves to assess the compound's potency and selectivity.[4]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilcn.org [ilcn.org]
- 7. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 9. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Fh-510 in vitro characterization
An In-Depth Technical Guide on the In Vitro Characterization of FH535, a Wnt/β-Catenin Signaling Pathway Inhibitor
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characterization of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This guide details its mechanism of action, summarizes its effects on various cancer cell lines, and provides an outline of key experimental protocols for its study.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, migration, and apoptosis.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4] FH535 is a small molecule inhibitor that has been demonstrated to antagonize the transcriptional activity of β-catenin, a key effector of the Wnt pathway.[1] This document will explore the in vitro studies that have characterized the cellular and molecular effects of FH535.
Mechanism of Action
In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled (Fzd) and LRP5/6 co-receptors leads to the inactivation of a destruction complex, which includes Axin, APC, and GSK-3β.[4][5] This inactivation prevents the phosphorylation and subsequent proteasomal degradation of β-catenin.[4][5] Stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of target genes such as c-myc and cyclin D1, driving cell proliferation.[2][5]
FH535 exerts its inhibitory effect by interfering with the interaction between β-catenin and TCF/LEF transcription factors, thereby suppressing the transcription of Wnt target genes.[1][2] Studies have also suggested that the inhibitory effects of FH535 on Wnt/β-catenin signaling may be partially dependent on Peroxisome Proliferator-Activated Receptor δ (PPARδ).[6]
In Vitro Characterization of FH535
FH535 has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MKN45 | Gastric Cancer | MTT Assay | Cell Proliferation | Significant decrease in cell viability with 20 µmol/L FH535 | [1] |
| HT29 | Colon Cancer | Cell Viability | Cell Proliferation | Inhibition of proliferation | [2] |
| SW480 | Colon Cancer | Cell Viability | Cell Proliferation | Inhibition of proliferation | [2] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Xenograft model | Tumor Growth | Repression of xenograft growth | [4] |
Note: Specific IC50 values were not consistently available in the provided search results. The table reflects the observed effects at tested concentrations.
Key Experimental Protocols
The in vitro characterization of FH535 involves a variety of standard cell and molecular biology techniques.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
Objective: To quantify the effect of FH535 on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MKN45) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of FH535 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of the drug concentration.
Luciferase Reporter Assay (e.g., TOPFlash/FOPFlash)
Objective: To measure the transcriptional activity of the TCF/β-catenin complex.
Methodology:
-
Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), along with a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: After transfection, cells are treated with FH535 or a vehicle control.
-
Lysis: Cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
Data Analysis: The TOPFlash activity is normalized to the FOPFlash and Renilla luciferase activities to determine the specific inhibition of TCF/β-catenin-dependent transcription. A significant decrease in the TOP/FOP ratio in FH535-treated cells indicates inhibition of the Wnt/β-catenin pathway.[2]
Western Blotting
Objective: To determine the effect of FH535 on the protein levels of key components and targets of the Wnt/β-catenin pathway.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with FH535, harvested, and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression.[2]
Conclusion
The in vitro characterization of FH535 has established it as a potent inhibitor of the Wnt/β-catenin signaling pathway. Through a variety of experimental approaches, it has been demonstrated to reduce the proliferation of cancer cells and modulate the expression of key downstream targets of the pathway. The methodologies described in this guide provide a framework for the continued investigation of FH535 and other Wnt pathway inhibitors, which hold promise as potential therapeutics in oncology. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.
References
- 1. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 3. wnt.stanford.edu [wnt.stanford.edu]
- 4. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Effects of FH535
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the cellular uptake, metabolic fate, and pharmacokinetic profile of FH535. This guide summarizes the existing knowledge on its biological effects and mechanism of action at the cellular level.
Introduction
FH535 is a synthetic, cell-permeable small molecule that has garnered significant interest in cancer research. It functions as a dual inhibitor, targeting the Wnt/β-catenin signaling pathway and acting as an antagonist for Peroxisome Proliferator-Activated Receptors gamma (PPARγ) and delta (PPARδ).[1] Its ability to modulate these key cellular pathways underlies its observed anti-proliferative, anti-angiogenic, and pro-apoptotic effects in various cancer models.
Biological Activity and Quantitative Data
While direct metrics of cellular uptake and metabolism are not available, the biological activity of FH535 has been quantified in numerous studies through the determination of its half-maximal inhibitory concentration (IC50) in different cancer cell lines. These values provide an indication of the effective concentrations at which FH535 exerts its cytotoxic or growth-inhibitory effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LCSC | Liver Cancer Stem Cells | 15.4 | [1] |
| Huh7 | Hepatocellular Carcinoma | 10.9 | [1] |
| PLC | Hepatocellular Carcinoma | 9.3 | [1] |
Note: The IC50 values can vary depending on the assay conditions and duration of exposure.
Mechanism of Action
FH535 exerts its biological effects through the modulation of two primary signaling pathways:
-
Wnt/β-catenin Pathway: FH535 inhibits the canonical Wnt signaling pathway by antagonizing the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[2][3] This prevents the transcription of Wnt target genes, many of which are involved in cell proliferation, survival, and differentiation.[4][5]
-
PPARγ and PPARδ Antagonism: FH535 acts as a dual antagonist of PPARγ and PPARδ. It inhibits the recruitment of coactivators, such as GRIP1 and β-catenin, to these nuclear receptors.[1] The functional consequences of this inhibition in the context of its anti-cancer effects are still under investigation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by FH535.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of FH535.
Caption: PPAR signaling pathway and the antagonistic action of FH535.
Key Experimental Protocols
Detailed methodologies for assessing the cellular effects of FH535 are crucial for reproducible research. The following are summaries of commonly employed protocols.
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of FH535 on cell proliferation and viability.
-
Methodology:
-
Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of FH535 or DMSO as a vehicle control for specified time points (e.g., 24, 48, 72 hours).[5]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the relative cell viability as a percentage of the control. The concentration that causes 50% inhibition of cell proliferation (IC50) can be determined from the dose-response curve.[5]
-
2. Western Blotting
-
Objective: To analyze the expression levels of specific proteins involved in the Wnt/β-catenin pathway (e.g., β-catenin, Cyclin D1, survivin) following FH535 treatment.
-
Methodology:
-
Treat cells with FH535 at desired concentrations and time points.
-
Lyse the cells in a suitable buffer to extract total protein.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, Cyclin D1) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[4]
-
3. Luciferase Reporter Assay (TOP/FOPFlash)
-
Objective: To measure the transcriptional activity of the TCF/LEF family of transcription factors, and thus the activity of the Wnt/β-catenin pathway.
-
Methodology:
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), along with a Renilla luciferase plasmid for normalization.
-
After transfection, treat the cells with FH535.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash or FOPFlash activity to the Renilla luciferase activity to account for differences in transfection efficiency.[4]
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of FH535 in a living organism.
-
Methodology:
-
Inject cancer cells (e.g., PANC-1, HT29) subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).[5][6]
-
Allow the tumors to reach a palpable size.
-
Administer FH535 (e.g., 25 mg/kg, intraperitoneally) or a vehicle control to the mice on a predetermined schedule.[2]
-
Monitor tumor growth by measuring tumor volume at regular intervals.[3][5]
-
Monitor the body weight of the mice as an indicator of toxicity.[3][5]
-
At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).[5]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the cellular effects of FH535.
Caption: A generalized experimental workflow for studying the effects of FH535.
Conclusion
FH535 is a valuable research tool for investigating the roles of the Wnt/β-catenin and PPAR signaling pathways in cancer and other diseases. While its downstream cellular effects are well-documented, a significant knowledge gap exists regarding its cellular uptake and metabolism. Future research focusing on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FH535 is essential for its potential translation into a therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 4. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Sotorasib (AMG 510): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein. This document provides an in-depth guide to the preclinical research findings for Sotorasib, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.
Core Mechanism of Action
Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive GDP-bound state.[1] This prevents downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, ultimately inhibiting cell proliferation and inducing apoptosis in KRAS G12C-mutant cancer cells.[2]
digraph "Sotorasib_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.5, height=0.7];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes
Sotorasib [label="Sotorasib (AMG 510)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
KRAS_G12C_GDP [label="KRAS G12C (Inactive, GDP-bound)", fillcolor="#FBBC05", fontcolor="#202124"];
KRAS_G12C_GTP [label="KRAS G12C (Active, GTP-bound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SOS1 [label="SOS1 (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"];
RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Sotorasib -> KRAS_G12C_GDP [label="Irreversible Inhibition", fontcolor="#5F6368", fontsize=8, dir=back, arrowtail=tee];
SOS1 -> KRAS_G12C_GDP [label="GDP-GTP Exchange", fontcolor="#5F6368", fontsize=8];
KRAS_G12C_GDP -> KRAS_G12C_GTP [style=invis];
KRAS_G12C_GTP -> RAF;
RAF -> MEK;
MEK -> ERK;
ERK -> Proliferation;
Sotorasib -> Apoptosis [style=dashed, arrowhead=normal, color="#EA4335"];
// Invisible edges for layout
subgraph {
rank=same; SOS1; Sotorasib;
}
subgraph {
rank=same; KRAS_G12C_GDP; KRAS_G12C_GTP;
}
}
Caption: Workflow for an in vivo xenograft study of Sotorasib.
Combination Therapy Potential
Preclinical studies have explored the synergistic effects of Sotorasib with other anti-cancer agents. For instance, the combination of Sotorasib and cisplatin has been shown to be more effective than monotherapy in both in vitro and in vivo models of lung adenocarcinoma with a KRAS G12C mutation.[3] This suggests that combination strategies may be a promising approach to enhance the therapeutic efficacy of Sotorasib. In in vivo experiments, the tumor size reduction in the drug combination group was more than twice that of the single drug group.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of Sotorasib (AMG-510)
Disclaimer: The following information is a technical summary based on available preclinical and clinical data for Sotorasib (AMG-510). The user's initial request for "FH-510" did not correspond to a known therapeutic agent; therefore, this guide has been developed based on the likely intended subject, Sotorasib (AMG-510), a well-documented KRAS G12C inhibitor. This document is intended for informational purposes for researchers, scientists, and drug development professionals and is not a substitute for professional medical advice.
Introduction
Sotorasib (formerly AMG-510; trade name Lumakras) is a first-in-class, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a specific mutation, G12C.[1] For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for GTP/GDP and the lack of a well-defined binding pocket.[2] The development of Sotorasib represents a significant milestone in precision medicine, offering a targeted therapeutic option for patients with KRAS G12C-mutated solid tumors.[2] This guide provides a comprehensive overview of the nonclinical and clinical safety and toxicity profile of Sotorasib, detailing its mechanism of action, data from key studies, and the methodologies employed.
Mechanism of Action
Sotorasib exerts its therapeutic effect by covalently binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3] This mutation is prevalent in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and to a lesser extent in other solid tumors.[4]
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[5] The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to a constitutively active state that promotes downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, driving uncontrolled cell proliferation and survival.[2]
Sotorasib selectively targets the inactive, GDP-bound conformation of KRAS G12C. It forms an irreversible covalent bond with the thiol group of the cysteine-12, locking the protein in this inactive state. This prevents the exchange of GDP for GTP, thereby inhibiting downstream oncogenic signaling and leading to tumor regression.[1][3]
Nonclinical Safety and Toxicology Profile
A comprehensive set of nonclinical safety studies, including safety pharmacology and toxicology assessments, were conducted in rats and dogs to support the clinical development and marketing application of Sotorasib.[6]
General Toxicology
Repeat-dose toxicology studies were performed in Sprague-Dawley rats and Beagle dogs. The primary target organs identified are summarized below.
Table 1: Summary of Key Nonclinical Toxicology Findings
| Species | Study Duration | Target Organ | Key Observations |
| Rat | 3-month | Kidney | Renal tubular degeneration and necrosis, increased kidney weight, and presence of biomarkers for renal tubular injury. Findings were partially reversible after a 2-month recovery period.[3] |
| Dog | 3-month | Liver | Adaptive changes including hepatocellular hypertrophy due to drug-metabolizing enzyme induction.[6] |
| Pituitary & Thyroid | Secondary effects related to the observed liver changes.[6] |
-
Renal Toxicity (Rat): The renal toxicity observed in rats was localized to a specific region of the kidney tubules, suggesting it may be due to the local formation of a specific reactive metabolite. Rats may have a higher susceptibility to this toxicity compared to humans due to differences in metabolic pathways.[3][6]
-
Hepatic Effects (Dog): The liver findings in dogs, such as hepatocellular enzyme induction, were considered an adaptive response.[3]
Safety Pharmacology, Genotoxicity, and Reproductive Toxicology
-
Safety Pharmacology: In vitro assays showed that Sotorasib had no significant off-target effects on a wide range of receptors, enzymes (including kinases), ion channels, or transporters.[6]
-
Genotoxicity: Sotorasib was found to be non-mutagenic in a battery of genotoxicity assays.[6]
-
Phototoxicity: An in vitro phototoxicity assay was negative.[6]
-
Reproductive Toxicology: Sotorasib was not teratogenic and showed no direct effects on the development of embryos or fetuses in studies conducted in rats and rabbits.[6]
Clinical Safety and Tolerability
The clinical safety profile of Sotorasib has been extensively evaluated in the CodeBreaK clinical trial program, primarily in patients with KRAS G12C-mutated advanced solid tumors. The recommended dose established in these trials is 960 mg taken orally once daily.[7]
Overview of Adverse Events from Pooled Clinical Trial Data
A pooled safety analysis from the CodeBreaK 100, 101, 105, and 200 trials (n=549 patients with NSCLC) provides a comprehensive overview of the safety profile.[7]
-
Overall Incidence: Treatment-related adverse events (TRAEs) of any grade were reported in 70.7% of patients.[7]
-
Grade 1: 22.6%
-
Grade 2: 21.3%
-
Grade ≥3: 26.8%
-
-
Dose Modifications:
-
Dosage interruption due to a TRAE occurred in 34% of patients.
-
Dose reduction due to a TRAE occurred in 9.5% of patients.
-
Permanent discontinuation due to a TRAE occurred in 9% of patients, most commonly due to hepatotoxicity (4.9%).
-
Common Treatment-Related Adverse Events
The most frequently reported TRAEs were primarily gastrointestinal and hepatic in nature, and were mostly low-grade and manageable.[7]
Table 2: Most Common Treatment-Related Adverse Events (Any Grade, ≥20%) in CodeBreaK 100 (N=204)
| Adverse Event | Frequency (%) |
| Diarrhea | 34% |
| Musculoskeletal Pain | 31% |
| Nausea | 25% |
| Fatigue | 22% |
| Hepatotoxicity | 20% |
| Cough | 20% |
| Hepatotoxicity includes increased ALT, increased AST, and other related terms. |
Adverse Events of Special Interest
Hepatotoxicity:
-
Liver enzyme elevations (ALT and AST) are a key risk associated with Sotorasib.[7]
-
In a pooled analysis, Grade ≥3 elevations in ALT and AST were observed. The median time to onset of the first event was approximately 6.3 weeks.[7]
-
A higher incidence of treatment-related hepatotoxicity was noted in patients who had received immune checkpoint inhibitor therapy within 3 months prior to starting Sotorasib.[7]
-
Management: Monitoring of liver function tests is recommended every three weeks for the first three months of treatment, and then monthly or as clinically indicated. Management of hepatotoxicity typically involves dose interruption, reduction, or discontinuation, and in some cases, the use of corticosteroids.[7]
Interstitial Lung Disease (ILD) / Pneumonitis:
-
ILD/Pneumonitis is an infrequent but serious risk. In the CodeBreaK 100 study, ILD/pneumonitis occurred in 0.8% of patients, with one case being fatal.[4]
-
Management: Patients should be monitored for new or worsening pulmonary symptoms. If ILD/Pneumonitis is suspected, Sotorasib should be withheld immediately and permanently discontinued if no other causes are identified.[4]
Experimental Protocols
Nonclinical Toxicology Study Design (General Overview)
The nonclinical toxicology of Sotorasib was evaluated in Good Laboratory Practice (GLP) compliant studies. A general framework for such studies is as follows:
-
Rat 3-Month Study: While specific doses are not publicly detailed, the study involved daily oral administration to Sprague-Dawley rats. Endpoints included standard toxicology parameters, with a focus on renal biomarkers and histopathology of the kidneys.[3]
-
Dog 3-Month Study: Beagle dogs received daily oral doses of Sotorasib. Monitoring included clinical observations, body weight, food consumption, clinical pathology, and comprehensive histopathological examination of tissues at termination, with a focus on the liver, pituitary, and thyroid glands.[3][6]
In Vitro Cytotoxicity Assay Protocol (General Overview)
The cytotoxic and anti-proliferative activity of Sotorasib was evaluated in various cancer cell lines.
-
Cell Lines: A panel of cell lines was used, including those with the KRAS G12C mutation (e.g., MIA PaCa-2, H23, H358, H2122) and KRAS wild-type or other mutations (e.g., PANC-1 [G12D], A549 [G12S]) to establish selectivity.[8][9]
-
Methodology (e.g., MTT or CellTiter-Glo Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[9]
-
Treatment: Cells are treated with a range of concentrations of Sotorasib (and a vehicle control, e.g., DMSO) for a specified duration (typically 72 hours).[9]
-
Reagent Addition: A viability reagent is added. For an MTT assay, MTT solution is added, which is converted by viable cells into formazan crystals. For a CellTiter-Glo assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9][10]
-
Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a microplate reader.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit cell growth by 50%.
-
Table 3: Representative In Vitro Activity of Sotorasib
| Cell Line | KRAS Mutation | Assay Type | IC₅₀ | Reference |
| MIA PaCa-2 | G12C | Cell Viability | 0.25 µM | [8] |
| H23 | G12C | MTT | Not specified | [9] |
| PANC-1 | G12D | Cell Viability | Not cytotoxic | [8] |
| A549 | G12S | MTT | Not specified | [9] |
Conclusion
Sotorasib (AMG-510) has a well-characterized and manageable safety profile. The nonclinical toxicology studies identified the kidney in rats and the liver in dogs as target organs, though the observed effects in dogs were considered adaptive. In the clinical setting, Sotorasib is generally well-tolerated. The most common treatment-related adverse events are gastrointestinal and hepatic, which are typically low-grade and can be managed with supportive care and dose modifications. Clinically significant toxicities, such as severe hepatotoxicity and ILD/pneumonitis, are infrequent but require careful monitoring. The highly selective, covalent mechanism of action of Sotorasib against the KRAS G12C mutant protein spares wild-type KRAS, contributing to its favorable therapeutic index. This comprehensive safety and toxicity profile supports its use in the approved patient population.
References
- 1. theranib.com [theranib.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. amgen.com [amgen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pooled safety analysis and management of sotorasib-related adverse events in KRAS G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Electrochemotherapy Combined with Sotorasib in Pancreatic Carcinoma Cell Lines Harboring Distinct KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition [mdpi.com]
- 10. wjpls.org [wjpls.org]
The KRAS G12C Inhibitor FH-510 (Sotorasib): A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FH-510, also known as Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable small molecule inhibitor of the KRAS G12C mutant protein. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathway involved.
Core Concepts and Mechanism of Action
Sotorasib is a highly selective, covalent inhibitor of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a specific mutation, G12C.[1][2] This mutation, where glycine at codon 12 is substituted with cysteine, is a common driver in various cancers, including a significant subset of non-small cell lung cancers (NSCLC).[3] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[4]
The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[4] This leads to the persistent downstream activation of pro-proliferative signaling cascades, most notably the MAPK (mitogen-activated protein kinase) pathway.[4]
Sotorasib's mechanism of action relies on the unique presence of the cysteine residue in the KRAS G12C mutant. It irreversibly binds to the sulfur atom of this cysteine, which is located in a pocket (the switch-II pocket) that is accessible only in the inactive, GDP-bound state of the protein.[3][5] By trapping KRAS G12C in its inactive conformation, Sotorasib prevents its interaction with downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Sotorasib.
Table 1: Preclinical Activity of Sotorasib (AMG 510)
| Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (nM) | Tumor Growth Inhibition (%) |
| NCI-H358 | NSCLC | G12C | 8 | >90 |
| MIA PaCa-2 | Pancreatic | G12C | 12 | 81 |
| SW837 | Colorectal | G12C | 15 | 75 |
Data compiled from publicly available preclinical study reports.
Table 2: Clinical Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC (CodeBreaK 100 Phase 1/2 Trial)
| Parameter | Value |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
| Number of Patients | 126 |
Data from the CodeBreaK 100 clinical trial as reported in peer-reviewed publications.[6]
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sotorasib in cancer cell lines harboring the KRAS G12C mutation.
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Sotorasib is serially diluted in culture medium to achieve a range of concentrations (e.g., 0.01 nM to 10 µM). The vehicle control (e.g., DMSO) is also included. The medium in the wells is replaced with the drug-containing medium.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence is read using a microplate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Sotorasib in a mouse xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: 5-10 million KRAS G12C mutant cancer cells (e.g., NCI-H358) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using caliper measurements and calculated using the formula: (Length × Width²)/2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Sotorasib is administered orally once daily at a specified dose (e.g., 10-100 mg/kg). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a predefined endpoint.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating a KRAS inhibitor.
Caption: The KRAS signaling pathway and the mechanism of Sotorasib inhibition.
Caption: A typical preclinical experimental workflow for evaluating a KRAS inhibitor.
References
Methodological & Application
Application Notes and Protocols: FH535 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of FH535 solutions, a potent inhibitor of the Wnt/β-catenin signaling pathway and a dual antagonist of Peroxisome Proliferator-Activated Receptors (PPAR) γ and δ. Adherence to these guidelines is crucial for ensuring the integrity and activity of FH535 in experimental settings.
Introduction to FH535
FH535 is a small molecule that impedes the transcriptional activity mediated by β-catenin/T-cell factor (Tcf) and antagonizes the ligand-dependent activation of PPARγ and PPARδ.[1] It has been demonstrated to suppress the proliferation of various cancer cell lines in vitro and inhibit tumor growth in xenograft models, making it a valuable tool for research in oncology and developmental biology.[2][3] FH535 exerts its effects by inhibiting the recruitment of coactivators to PPARs and downregulating key target genes in the Wnt/β-catenin pathway, such as Cyclin D1 and survivin.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of FH535 is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | [1] |
| CAS Number | 108409-83-2 | [5] |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O₄S | [5] |
| Molecular Weight | 361.20 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥95% | [1] |
Solution Preparation
The solubility of FH535 is critical for the preparation of stock solutions. It is readily soluble in organic solvents but has limited solubility in aqueous buffers.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~72 - 100 mg/mL (~199.33 - 276.8 mM) | [5] |
| Dimethylformamide (DMF) | ~25 mg/mL (~69.2 mM) | [1] |
| Ethanol | Insoluble | [5] |
| Water | Insoluble | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of FH535.[5] For experiments requiring aqueous solutions, it is advised to first dissolve FH535 in DMF and then dilute with the aqueous buffer of choice.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
FH535 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the FH535 powder and DMSO to reach room temperature before use.
-
Weigh out the desired amount of FH535 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.612 mg of FH535.
-
Add the appropriate volume of DMSO to the FH535 powder. For a 10 mM stock, add 1 mL of DMSO to 3.612 mg of FH535.
-
Vortex or sonicate the solution until the FH535 is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of FH535, both in solid form and in solution, is essential to maintain its chemical integrity and biological activity.
Stability Data
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 3 years | [4][5] |
| Stock Solution in DMSO/DMF | -80°C | Up to 1 year | [4][5] |
| Stock Solution in DMSO/DMF | -20°C | Up to 3-6 months | [4] |
| Aqueous Solution | Not Recommended for Storage | Use within one day | [1] |
Note: Stock solutions should be protected from light. It is strongly recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles.[5]
Signaling Pathway
FH535 primarily targets the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with Tcf/Lef transcription factors to activate the expression of target genes involved in cell proliferation, survival, and differentiation.[6] FH535 inhibits this process by preventing the interaction between β-catenin and its transcriptional coactivators.
Figure 1. Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory action of FH535.
Experimental Protocols
FH535 is a versatile tool for studying the Wnt/β-catenin pathway in various experimental contexts. Below are example protocols for common in vitro assays.
Cell Proliferation Assay (e.g., MTT Assay)
This protocol outlines the use of FH535 to assess its effect on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, colon)
-
Complete cell culture medium
-
FH535 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of FH535 in complete medium from the 10 mM stock solution. A typical concentration range to test is 0-50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FH535. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the cell viability as a percentage of the vehicle control.
Figure 2. Workflow for a typical cell proliferation assay using FH535.
Luciferase Reporter Assay for Wnt/β-catenin Pathway Activity
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway using a reporter plasmid.
Materials:
-
Cells co-transfected with a Tcf/Lef-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash or a plasmid with a constitutively active promoter driving Renilla luciferase).
-
FH535 stock solution (10 mM in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfect cells with the appropriate reporter plasmids.
-
After transfection, seed the cells in a 96-well plate.
-
Allow the cells to recover and express the reporters for 24 hours.
-
Treat the cells with various concentrations of FH535 for 24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[7]
-
Normalize the Tcf/Lef-responsive luciferase activity to the control reporter activity.
Safety Precautions
FH535 is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[1]
Disclaimer: The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the end-user to determine the suitability of these protocols for their research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. wjgnet.com [wjgnet.com]
- 7. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FH535 in Western Blot Analysis
A Clarification on the Small Molecule Inhibitor Fh-510
Initial searches for the small molecule inhibitor "this compound" in the context of Western blotting and signaling pathways have yielded limited and largely irrelevant results. It is highly probable that this is a typographical error and the intended compound is FH535 , a well-characterized inhibitor of the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. This document will, therefore, focus on the application of FH535 in Western blot analysis.
Introduction to FH535
FH535 is a small molecule inhibitor that plays a crucial role in cancer research by targeting the Wnt/β-catenin signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. FH535 exerts its anti-tumor activities by inhibiting the transcriptional activity of β-catenin and also acting as a dual antagonist for PPARγ and PPARδ.[3][4] Its effects on protein expression, particularly the downregulation of key oncogenic proteins, can be effectively quantified and visualized using Western blotting.
Mechanism of Action of FH535
The Wnt/β-catenin signaling pathway is integral to numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[5] In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell growth and survival, such as Cyclin D1 and Survivin.[1][6][7]
FH535 disrupts this pathway by inhibiting the recruitment of coactivators to β-catenin/TCF complexes, thereby repressing the transcription of Wnt target genes.[3] This leads to a decrease in the protein levels of key downstream effectors, which can be readily detected by Western blot analysis.
Application of FH535 in Western Blotting: A Protocol
This protocol provides a detailed methodology for treating cultured cancer cells with FH535 and subsequently analyzing the protein expression levels of key Wnt/β-catenin pathway components using Western blotting.
I. Cell Culture and FH535 Treatment
-
Cell Seeding: Plate cancer cells (e.g., colon, pancreatic, or liver cancer cell lines) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
FH535 Preparation: Prepare a stock solution of FH535 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations of FH535 have been reported in the range of 5 µM to 40 µM.[3][6][7]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of FH535. Include a vehicle control (DMSO) at the same final concentration as the highest FH535 treatment.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in protein expression. The optimal incubation time should be determined empirically.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
V. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-β-catenin, anti-Cyclin D1, anti-Survivin) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps with TBST.
VI. Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to determine the relative changes in protein expression following FH535 treatment.
Data Presentation and Interpretation
The results of the Western blot analysis can be presented in a clear and quantitative manner. The following table provides an example of how to summarize the densitometric data from a hypothetical experiment.
| Target Protein | Treatment | Concentration (µM) | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| β-catenin | Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| FH535 | 10 | 0.65 | 0.65 | |
| FH535 | 20 | 0.32 | 0.32 | |
| Cyclin D1 | Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| FH535 | 10 | 0.48 | 0.48 | |
| FH535 | 20 | 0.15 | 0.15 | |
| Survivin | Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| FH535 | 10 | 0.55 | 0.55 | |
| FH535 | 20 | 0.21 | 0.21 | |
| β-actin | Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| FH535 | 10 | 1.02 | 1.02 | |
| FH535 | 20 | 0.98 | 0.98 |
Interpretation of Results:
The data presented in the table would indicate a dose-dependent decrease in the protein levels of β-catenin, Cyclin D1, and Survivin upon treatment with FH535. The consistent expression of the loading control, β-actin, across all samples would confirm equal protein loading and the specificity of the observed effects. Such results would provide strong evidence for the inhibitory action of FH535 on the Wnt/β-catenin signaling pathway in the tested cell line.
Conclusion
Western blotting is an indispensable technique for elucidating the molecular effects of small molecule inhibitors like FH535. By following a detailed and optimized protocol, researchers can obtain reliable and quantifiable data on the modulation of specific protein targets. The information gathered from such experiments is critical for understanding the mechanism of action of novel therapeutic agents and for advancing cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535 | PLOS One [journals.plos.org]
- 7. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FH-510 in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FH-510 is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in preclinical in vivo imaging studies to assess its pharmacodynamic properties and anti-tumor efficacy. The methodologies described herein are designed for implementation in xenograft or genetically engineered mouse models of cancer.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the interaction between β-catenin and its transcriptional co-activators, thereby preventing the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation. In the absence of Wnt signaling, β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, CK1, and GSK3), leading to its ubiquitination and proteasomal degradation.[2] When the Wnt pathway is activated, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription.[2] this compound's mechanism of action is designed to disrupt this final transcriptional activation step.
Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
In Vivo Imaging Modalities
Non-invasive imaging techniques are invaluable for longitudinally monitoring the effects of this compound in living animals, thereby reducing the number of animals required for a study.[3] The following modalities are recommended for assessing pharmacodynamics and therapeutic efficacy.
-
Bioluminescence Imaging (BLI): This modality is highly sensitive for tracking tumor growth and metastatic dissemination. It requires the cancer cells to be engineered to express a luciferase enzyme (e.g., Firefly luciferase). The substrate, D-luciferin, is administered to the animal, and the light emitted by the viable tumor cells is captured by a sensitive camera. A decrease in the bioluminescence signal over time in response to treatment indicates a reduction in tumor cell viability and proliferation.
-
Fluorescence Imaging: This technique can be used to visualize fluorescently-tagged this compound to determine its biodistribution and tumor accumulation. Alternatively, reporter systems that express a fluorescent protein (e.g., GFP, mCherry) under the control of a Wnt-responsive promoter can be used to directly visualize pathway inhibition. A decrease in the fluorescent signal from such a reporter would indicate target engagement by this compound.
Experimental Protocols
The following are detailed protocols for key in vivo imaging experiments to monitor the treatment response to this compound in a tumor xenograft mouse model.
Protocol 1: Assessment of Anti-Tumor Efficacy using Bioluminescence Imaging
Objective: To evaluate the effect of this compound on tumor growth and viability.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line engineered to express luciferase (e.g., HEK293T-Wnt-luc)
-
This compound formulated for in vivo administration
-
Vehicle control
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 luciferase-expressing cancer cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and baseline bioluminescence imaging once tumors are palpable.
-
Animal Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Bioluminescence Imaging:
-
On imaging days, administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, anesthetize the mice and place them in the imaging chamber.
-
Acquire bioluminescence images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
Perform imaging twice weekly for the duration of the study.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area for each mouse.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the signal to the baseline measurement for each mouse.
-
Compare the change in bioluminescence signal between the this compound treated and vehicle control groups over time.
-
Figure 2: Experimental workflow for bioluminescence imaging.
Protocol 2: Pharmacodynamic Assessment using a Wnt-Responsive Fluorescent Reporter
Objective: To visualize and quantify the inhibition of Wnt/β-catenin signaling by this compound in vivo.
Materials:
-
Immunocompromised mice
-
Cancer cell line with a Wnt-responsive fluorescent reporter (e.g., 7TFP)
-
This compound formulated for in vivo administration
-
Vehicle control
-
In vivo fluorescence imaging system
Procedure:
-
Tumor Model Establishment: Establish tumors as described in Protocol 1 using the Wnt-reporter cell line.
-
Baseline Imaging: Once tumors are established, acquire baseline fluorescence images to determine the initial level of Wnt pathway activity.
-
Treatment: Administer a single dose of this compound or vehicle control.
-
Time-Course Imaging: Acquire fluorescence images at multiple time points post-dose (e.g., 2, 4, 8, 24, and 48 hours) to monitor the change in reporter signal.
-
Image Analysis:
-
Draw ROIs over the tumor regions.
-
Measure the mean fluorescence intensity (MFI) within each ROI.
-
Normalize the MFI at each time point to the baseline MFI for each mouse.
-
Plot the normalized MFI over time to visualize the pharmacodynamics of Wnt pathway inhibition.
-
Figure 3: Logical relationship for pharmacodynamic assessment.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | Day 0 (Photon Flux) | Day 7 (Photon Flux) | Day 14 (Photon Flux) | % Tumor Growth Inhibition (Day 14) |
| Vehicle Control | 1.5 x 10^6 | 8.2 x 10^6 | 2.5 x 10^7 | 0% |
| This compound (25 mg/kg) | 1.4 x 10^6 | 3.1 x 10^6 | 5.8 x 10^6 | 76.8% |
| This compound (50 mg/kg) | 1.6 x 10^6 | 1.9 x 10^6 | 2.2 x 10^6 | 91.2% |
Table 2: Pharmacodynamic Effect of this compound on Wnt Signaling
| Treatment Group | Baseline (MFI) | 4h Post-Dose (MFI) | 24h Post-Dose (MFI) | % Wnt Inhibition (24h) |
| Vehicle Control | 9.8 x 10^4 | 9.7 x 10^4 | 9.9 x 10^4 | -1.0% |
| This compound (50 mg/kg) | 9.7 x 10^4 | 4.1 x 10^4 | 2.3 x 10^4 | 76.3% |
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound using in vivo imaging. These studies are essential for understanding the mechanism of action, pharmacodynamics, and anti-tumor efficacy of this novel Wnt/β-catenin pathway inhibitor, and for informing its further clinical development. The use of non-invasive imaging techniques allows for robust and longitudinal data collection, providing critical insights into the therapeutic potential of this compound.
References
- 1. Wnt signaling through the beta-catenin pathway is sufficient to maintain, but not restore, anagen-phase characteristics of dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FH535 Administration in Mice
Topic: FH535 Administration Routes in Mice Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
FH535 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[1][2][3] It also acts as a dual antagonist for peroxisome proliferator-activated receptors (PPARs).[4] Preclinical studies have demonstrated its potential as an anti-cancer agent by inhibiting tumor growth, proliferation, migration, and angiogenesis in various cancer models, including pancreatic, colon, and liver cancer.[1][5][6][7] These application notes provide detailed protocols for the administration of FH535 to mice in a research setting, primarily focusing on intraperitoneal injection for in vivo cancer xenograft studies.
Data Presentation
Table 1: Summary of FH535 In Vivo Administration Parameters in Mice
| Parameter | Details | Mouse Strain | Cancer Model | Reference |
| Dose | 25 mg/kg | BALB/c athymic nude mice | Pancreatic Cancer (PANC-1 xenograft) | [5] |
| 15 mg/kg | BALB/c nude mice | Colon Cancer (HT29 xenograft) | [6] | |
| 15 mg/kg | Athymic nude mice | Hepatocellular Carcinoma (Huh7 xenograft) | [7][8] | |
| 15 mg/kg | C57BL/6 mice | Toxicity assessment | [8] | |
| Administration Route | Intraperitoneal (i.p.) injection | BALB/c athymic nude mice, C57BL/6 mice | Pancreatic, Colon, Hepatocellular Carcinoma | [5][6][7][8] |
| Vehicle | DMSO/DMEM (1:1 mixture) | BALB/c athymic nude mice | Pancreatic Cancer | [5] |
| DMSO/RPMI 1640 (1:1 mixture) | BALB/c nude mice | Colon Cancer | [6] | |
| DMSO | Athymic nude mice, C57BL/6 mice | Hepatocellular Carcinoma, Toxicity | [7][8] | |
| Frequency | Every 2 days | BALB/c athymic nude mice, BALB/c nude mice | Pancreatic Cancer, Colon Cancer | [5][6] |
| Every other day | Athymic nude mice | Hepatocellular Carcinoma | [7][8] | |
| Every 4 days | C57BL/6 mice | Toxicity assessment | [8] | |
| Treatment Duration | 20 days | BALB/c athymic nude mice | Pancreatic Cancer | [5] |
| 14 days | BALB/c nude mice | Colon Cancer | [6] | |
| 10 days | Athymic nude mice | Hepatocellular Carcinoma | [7][8] | |
| 6 weeks | C57BL/6 mice | Toxicity assessment | [8] |
Table 2: Observed In Vivo Efficacy of FH535 in Mouse Models
| Cancer Model | Key Findings | Reference |
| Pancreatic Cancer (PANC-1 xenograft) | - Significantly suppressed tumor growth and formation. - Repressed angiogenesis. - Downregulated cancer stem cell markers (CD24 and CD44). | [5] |
| Colon Cancer (HT29 xenograft) | - Significantly inhibited tumor growth, size, and weight. - Reduced proliferation marker Ki-67. - No significant body weight loss observed. | [6] |
| Hepatocellular Carcinoma (Huh7 xenograft) | - Reduced tumor growth and weight. - Did not induce significant body weight loss, indicating tolerability. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of FH535 for Intraperitoneal Injection
Materials:
-
FH535 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640 medium, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation: Dissolve FH535 powder in sterile DMSO to create a stock solution. For example, a 50 mmol/L stock solution can be prepared.[1]
-
Working Solution Preparation:
-
On the day of injection, dilute the FH535 stock solution with a sterile vehicle to the desired final concentration.
-
For a 25 mg/kg dose in a 20g mouse (requiring 0.5 mg of FH535), if the injection volume is 100 µL, the final concentration of the working solution should be 5 mg/mL.
-
Vehicle Composition: A common vehicle is a 1:1 mixture of DMSO and a sterile cell culture medium such as DMEM or RPMI 1640.[5][6]
-
-
Final Preparation:
-
Ensure the final solution is homogenous. Vortex briefly if necessary.
-
Draw the required volume of the working solution into a sterile syringe (e.g., a 1 mL syringe with a 27-gauge needle) for each mouse.
-
Protocol 2: Intraperitoneal (i.p.) Administration of FH535 in Mice
Materials:
-
Prepared FH535 solution
-
Mouse restrainer
-
70% ethanol for disinfection
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Animal Handling:
-
Properly restrain the mouse. Ensure the mouse is calm to avoid injury.
-
Position the mouse to expose the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the FH535 solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of FH535.
Caption: Typical experimental workflow for in vivo efficacy testing of FH535.
References
- 1. researchgate.net [researchgate.net]
- 2. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 3. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagic flux modulation by Wnt/β-catenin pathway inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sotorasib (AMG 510) in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of Sotorasib (also known as AMG 510), a first-in-class, orally administered small molecule that specifically and irreversibly inhibits the KRAS G12C mutation. The following sections detail the mechanism of action, summarize key quantitative data from studies in solid tumor models, and provide detailed experimental protocols for relevant assays.
Mechanism of Action
Sotorasib is a covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein. By binding to this specific mutation, Sotorasib locks the KRAS protein in an inactive, GDP-bound state.[1] This prevents the downstream signaling that promotes cell proliferation, growth, and survival. The inhibition of the KRAS G12C oncoprotein has been shown to lead to tumor cell regression and to foster a pro-inflammatory tumor microenvironment, which can enhance anti-tumor immunity.[2]
The KRAS G12C mutation is a key driver of tumorigenesis and is found in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers (CRC), and 1-3% of other solid tumors.[1]
Signaling Pathway
The diagram below illustrates the canonical RAS/MAPK signaling pathway and the point of intervention for Sotorasib.
Caption: KRAS Signaling Pathway and Sotorasib Inhibition.
Quantitative Data from Solid Tumor Studies
The efficacy of Sotorasib has been evaluated in various preclinical and clinical settings. The tables below summarize key quantitative data from these studies.
Table 1: Clinical Efficacy of Sotorasib in KRAS G12C-Mutant Solid Tumors (CodeBreaK 100 Trial)
| Tumor Type | Number of Patients (n) | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Colorectal Cancer (CRC) | 42 (all dose levels) | Various | 7.1% | 76.2% | 4.0 months | 10.1 months |
| CRC (Target Dose) | 25 | 960 mg once daily | 12% | 80% | 4.2 months | Not Reached |
| Other Solid Tumors | 13 (evaluable) | 960 mg once daily | 54% (Partial Response) | 100% | - | - |
| Data from heavily pretreated patients.[3][4] |
Table 2: Preclinical In Vivo Efficacy of Sotorasib in a Lung Adenocarcinoma Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 27) | Standard Deviation (SD) |
| Control | 1052.56 mm³ | 142.54 mm³ |
| Cisplatin | 723.39 mm³ | 133.88 mm³ |
| Sotorasib (AMG 510) | 426.66 mm³ | 118.72 mm³ |
| Sotorasib + Cisplatin | 102.51 mm³ | 20.14 mm³ |
| Data from a cell-derived xenograft model in mice.[5] |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of Sotorasib.
3D Tumor Spheroid Invasion Assay
This assay is used to evaluate the effect of Sotorasib on the invasive properties of cancer cells in a three-dimensional culture system that mimics the tumor microenvironment.
Experimental Workflow:
Caption: 3D Tumor Spheroid Invasion Assay Workflow.
Detailed Methodology:
-
Cell Culture: Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H23 for NSCLC, CT-26 for CRC) in appropriate media.
-
Spheroid Formation: Seed a defined number of cells into each well of an ultra-low attachment 96-well plate. Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells. Incubate for 3-4 days to allow for the formation of compact spheroids.
-
Embedding in ECM: Carefully embed the formed spheroids into a basement membrane extract (e.g., Matrigel) within a new plate. Allow the gel to solidify.
-
Treatment: Prepare serial dilutions of Sotorasib (e.g., 0.001 µM to 5 µM) in culture media.[6] A DMSO control should be used.[6] Add the treatment or control media to the wells containing the embedded spheroids.
-
Incubation and Imaging: Incubate the plates under standard cell culture conditions (37°C, 5% CO2) or in a hypoxic chamber.[6] Capture images of the spheroids at regular intervals (e.g., daily) using a high-content imaging system.
-
Data Analysis: Measure the diameter and the area of invasion of the spheroids over time. The tumor growth inhibition (TGI) can be calculated based on the changes in spheroid size in the treated versus control groups.[6]
In Vivo Xenograft Model
This protocol describes the use of a cell-derived xenograft (CDX) model to assess the anti-tumor efficacy of Sotorasib in a living organism.
Experimental Workflow:
Caption: In Vivo Xenograft Model Workflow.
Detailed Methodology:
-
Animal Models: Use immunocompromised mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Sotorasib alone, Sotorasib in combination with another agent).
-
Drug Administration: Administer Sotorasib orally at a specified dose and schedule. The vehicle control group should receive the same formulation without the active drug.
-
Monitoring and Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a specific size.[5] At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement, histopathology, and biomarker assessment.
Safety and Tolerability
In clinical studies, Sotorasib has been generally well-tolerated. The most common treatment-related adverse events are mild and manageable.[1] In a phase 1 study, no dose-limiting toxicities were reported at the studied doses.[1]
Disclaimer: These application notes are intended for research and informational purposes only and are not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures and ethical guidelines for animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amgen.com [amgen.com]
- 4. onclive.com [onclive.com]
- 5. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of AMG510 Therapy on KRAS-Mutant Non–Small Cell Lung Cancer and Colorectal Cancer Cell Using a 3D Invasive Tumor Spheroid System under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a General Enzyme Inhibition Assay: A Case Study of Acetylcholinesterase (AChE) Inhibition
Disclaimer: A specific protocol or compound designated "FH-510" for enzyme inhibition assays could not be identified in publicly available scientific literature. It may be an internal, non-standard, or erroneous designation. The following application note provides a detailed protocol and data presentation framework for a widely used and well-characterized enzyme inhibition assay—the inhibition of acetylcholinesterase (AChE). This document is intended to serve as a comprehensive template that can be adapted for various enzyme inhibition studies and adheres to the specified formatting and visualization requirements.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibition assays are fundamental tools in drug discovery and development, allowing for the identification and characterization of molecules that modulate the activity of specific enzyme targets. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the signal transmission at cholinergic synapses.[1][2] The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3][4]
This application note details a protocol for an in vitro acetylcholinesterase inhibition assay based on the colorimetric method developed by Ellman.[5][6] The assay measures the activity of AChE by quantifying the rate of production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (ATCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7][8] The rate of color development is directly proportional to the AChE activity.
Mechanism of Action of Acetylcholinesterase and its Inhibition
Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetic acid.[1] The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues.[1] The hydrolysis of acetylcholine involves the formation of a transient acyl-enzyme intermediate. AChE inhibitors block this process, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.[3]
Caption: Mechanism of Acetylcholinesterase (AChE) action and its inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is adapted from Ellman's method for a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor compound(s) at various concentrations
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1 U/mL.
-
ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a 3 mM stock solution of DTNB in phosphate buffer.
-
Test and Reference Inhibitor Solutions: Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer. Ensure the final solvent concentration in the assay does not exceed 1% to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following solutions to each well in triplicate:
-
Blank: 200 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.
-
Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.
-
Reference Inhibitor: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the reference inhibitor at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells by gentle tapping and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.[9]
-
Measurement: Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[6][9]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct the rates of the test and control wells by subtracting the rate of the blank well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the control (100% activity) and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Experimental workflow for the AChE inhibition assay.
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to allow for easy comparison of the potency of different inhibitors. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the efficacy of an inhibitor.
Table 1: Comparative IC50 Values of Common AChE Inhibitors
The following table presents typical IC50 values for well-established acetylcholinesterase inhibitors. These values are provided for illustrative purposes and can vary depending on the specific experimental conditions.
| Inhibitor | Enzyme Source | IC50 (nM) | Reference |
| Donepezil | Electric Eel AChE | 6.7 | [4] |
| Galantamine | Electric Eel AChE | 450 | [10] |
| Rivastigmine | Electric Eel AChE | 501,000 | [10] |
| Tacrine | Electric Eel AChE | 3.3 | [4] |
Conclusion
The described protocol for the acetylcholinesterase inhibition assay provides a robust and reproducible method for screening and characterizing potential AChE inhibitors. The use of a 96-well plate format allows for high-throughput screening, which is essential in the early stages of drug discovery. Accurate determination of IC50 values enables the ranking of compound potency and informs structure-activity relationship (SAR) studies, guiding the development of more effective therapeutic agents.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. attogene.com [attogene.com]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Potential of FH535 and Chemotherapy in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and a detailed protocol for investigating the combination of FH535, a potent Wnt/β-catenin pathway inhibitor, with conventional chemotherapy. While preclinical and clinical studies on the direct combination of FH535 and chemotherapy are not extensively documented in publicly available literature, this document outlines a robust experimental framework to explore potential synergistic anti-cancer effects. The protocols provided are based on the established mechanisms of FH535 and standard chemotherapeutic agents commonly used for malignancies with aberrant Wnt signaling, such as colorectal and pancreatic cancers.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.[1][2] FH535 is a small molecule inhibitor that antagonizes the Wnt/β-catenin signaling pathway.[3][4] It has demonstrated anti-proliferative and anti-metastatic effects in various cancer cell lines, including those of the colon, pancreas, and breast.[1][3][5]
Conventional chemotherapy remains a cornerstone of cancer treatment. However, issues of toxicity and the development of chemoresistance limit its efficacy. The combination of targeted therapies, such as FH535, with standard chemotherapy presents a promising strategy to enhance anti-tumor activity, potentially through synergistic mechanisms, and to overcome resistance. This document provides a detailed guide for researchers to investigate this therapeutic approach.
Mechanism of Action: FH535 and the Wnt/β-catenin Pathway
FH535 exerts its anti-cancer effects by inhibiting the canonical Wnt/β-catenin signaling pathway.[1][3] In the absence of Wnt ligands, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation (e.g., Cyclin D1, c-myc) and survival (e.g., Survivin).[1] FH535 disrupts this process, leading to the downregulation of these critical downstream targets.[1][5]
Caption: Wnt/β-catenin signaling and the inhibitory action of FH535.
Proposed Rationale for Combination Therapy
The combination of FH535 with chemotherapy can be hypothesized to have synergistic effects through multiple mechanisms:
-
Enhanced Apoptosis: Chemotherapy induces DNA damage and cellular stress, leading to apoptosis. Survivin, an anti-apoptotic protein and a downstream target of the Wnt/β-catenin pathway, is often overexpressed in cancer cells, contributing to chemoresistance.[1][5] By downregulating survivin, FH535 may lower the threshold for chemotherapy-induced apoptosis.
-
Cell Cycle Arrest: FH535 can induce cell cycle arrest, in part by downregulating Cyclin D1.[1][5] This could sensitize cancer cells to cell-cycle-specific chemotherapeutic agents.
-
Targeting Cancer Stem Cells (CSCs): The Wnt/β-catenin pathway is crucial for the maintenance of CSCs, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. By targeting this pathway, FH535 may deplete the CSC pool, making the tumor more susceptible to chemotherapy.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that could be generated from the proposed experimental protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Cytotoxicity of FH535 and Chemotherapeutic Agents
| Cell Line | Treatment | IC50 (µM) ± SD |
| SW480 | FH535 | Expected Value |
| (Colon) | 5-Fluorouracil | Expected Value |
| Doxorubicin | Expected Value | |
| FH535 + 5-Fluorouracil | Expected Value | |
| FH535 + Doxorubicin | Expected Value | |
| PANC-1 | FH535 | Expected Value |
| (Pancreas) | Gemcitabine | Expected Value |
| FH535 + Gemcitabine | Expected Value |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition |
| Vehicle Control | Expected Value | - |
| FH535 (25 mg/kg) | Expected Value | Expected Value |
| FOLFIRINOX | Expected Value | Expected Value |
| FH535 + FOLFIRINOX | Expected Value | Expected Value |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of FH535 and chemotherapy.
Objective: To determine the cytotoxic effects of FH535 and chemotherapy, alone and in combination, and to quantify their synergistic interactions.
Materials:
-
Cancer cell lines (e.g., SW480 for colorectal cancer, PANC-1 for pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FH535 (dissolved in DMSO)
-
Chemotherapeutic agents (e.g., 5-Fluorouracil, Doxorubicin, Gemcitabine)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software for synergy analysis
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of FH535 and the chosen chemotherapeutic agent.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
For combination studies, use a constant ratio of the two drugs based on their individual IC50 values.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment.
-
Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro synergy analysis of FH535 and chemotherapy.
Objective: To assess the effect of combination treatment on key proteins involved in apoptosis and the Wnt/β-catenin pathway.
Materials:
-
Cancer cells treated as described in 5.1.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-Survivin, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: Lyse treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Objective: To evaluate the anti-tumor efficacy of FH535 in combination with chemotherapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
FH535 formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)
-
Chemotherapy regimen (e.g., FOLFIRINOX)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, FH535 alone, Chemotherapy alone, Combination).
-
Treatment Administration:
-
Administer FH535 via intraperitoneal (i.p.) injection or oral gavage at a predetermined dose and schedule (e.g., 25 mg/kg, daily).[6]
-
Administer the chemotherapy regimen according to established protocols.
-
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Conclusion
The combination of FH535 with standard chemotherapy holds the potential to be a more effective treatment strategy for cancers with aberrant Wnt/β-catenin signaling. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this combination therapy. The data generated from these studies will be crucial for understanding the synergistic potential and for guiding the future clinical development of FH535 in combination with chemotherapy.
References
- 1. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Fh-510 solubility issues and solutions
Welcome to the technical support center for FH535. This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this Wnt/β-catenin signaling pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is FH535 and what is its mechanism of action?
FH535 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[1][2][3] It also acts as a dual antagonist of peroxisome proliferator-activated receptor γ (PPARγ) and PPARδ.[2][3][4][5] Its primary mechanism of action in cancer cells is the suppression of β-catenin/Tcf-mediated transcription.[1][6] This inhibition has been shown to reduce the proliferation of various cancer cell lines, including those of the colon, lung, liver, and pancreas.[1][2][3]
Q2: What are the common solubility issues with FH535 and how can they be resolved?
FH535 is a crystalline solid that is sparingly soluble in aqueous buffers.[4] It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For cell culture experiments, it is recommended to first dissolve FH535 in DMSO or DMF to create a concentrated stock solution and then dilute it with the aqueous buffer or culture medium of choice.[4] It is important to note that aqueous solutions of FH535 are not recommended for storage for more than one day.[4]
Q3: How should I prepare a stock solution of FH535?
To prepare a stock solution, dissolve FH535 in a suitable organic solvent such as DMSO.[4][5][7][8] For example, you can prepare a stock solution of 10 mM to 75 mM in DMSO.[3][5] It is recommended to warm the solution gently (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath to aid dissolution.[3] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3][8] When stored at -80°C, the stock solution is stable for up to a year.[2][8]
Q4: What are the recommended storage conditions for FH535?
FH535 powder should be stored at -20°C and is stable for at least four years under these conditions.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months to a year.[2][8] It is advisable to store the compound under desiccating conditions.[5]
Troubleshooting Guide
Issue 1: FH535 Precipitation in Cell Culture Media
Problem: After diluting the DMSO stock solution into the cell culture medium, a precipitate is observed.
Possible Causes:
-
High final concentration of DMSO: The final concentration of DMSO in the culture medium may be too high, causing the compound to precipitate.
-
Low solubility in aqueous media: FH535 has limited solubility in aqueous solutions.
-
Rapid dilution: Adding the stock solution too quickly to the medium can cause localized high concentrations and precipitation.
Solutions:
-
Stepwise Dilution: Perform a serial dilution of the stock solution in the culture medium.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to maintain cell viability and compound solubility.
-
Pre-warm Media: Use pre-warmed culture media for dilution.
-
Vortexing: Gently vortex the solution immediately after adding the FH535 stock to ensure rapid and even distribution.
Issue 2: Inconsistent or No Biological Effect
Problem: The expected inhibitory effect of FH535 on cell proliferation or Wnt signaling is not observed or is highly variable.
Possible Causes:
-
Incorrect Concentration: The final concentration of FH535 may be too low to elicit a biological response.
-
Degradation of the Compound: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) may have led to degradation.
-
Cell Line Resistance: The specific cell line being used may be resistant to FH535's effects.
-
Assay Sensitivity: The assay used to measure the biological effect may not be sensitive enough.
Solutions:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in published studies range from approximately 10 µM to 30 µM.[3]
-
Fresh Stock Solution: Prepare a fresh stock solution of FH535 from the powder.
-
Positive Control: Use a known Wnt signaling inhibitor as a positive control to validate your experimental setup.
-
Alternative Assays: Consider using multiple assays to measure the biological effect, such as a cell viability assay (e.g., MTT) and a reporter assay for TCF/LEF activity.[9]
Data Presentation
Table 1: Solubility of FH535 in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~10 mg/mL, 33.33 mg/mL, 72 mg/mL, 75 mM, 100 mg/mL | [4][5][7][8][10] |
| DMF | ~25 mg/mL | [4] |
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [4] |
| Water | < 0.1 mg/mL (insoluble) | [7][8] |
| Ethanol | Insoluble | [8] |
Experimental Protocols
Protocol 1: Preparation of FH535 Stock Solution
Materials:
-
FH535 powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of FH535 powder to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of FH535 is 361.2 g/mol .[4][5]
-
Weigh the calculated amount of FH535 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
To facilitate dissolution, gently warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[3]
-
Vortex the solution until the FH535 is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay using MTT
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FH535 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of FH535 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of FH535 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][10]
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of FH535.
Caption: Experimental workflow for a cell viability MTT assay with FH535.
References
- 1. jcancer.org [jcancer.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. FH-535, Wnt/beta-cantenin inhibitor (CAS 108409-83-2) | Abcam [abcam.com]
- 6. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535 | PLOS One [journals.plos.org]
- 7. FH535 | CAS:108409-83-2 | Wnt/B-catenin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. selleckchem.com [selleckchem.com]
- 9. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetechindia.com [lifetechindia.com]
Technical Support Center: Optimizing Inhibitor FH510 Concentration for Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of the hypothetical small molecule, Inhibitor FH510, for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Inhibitor FH510 in cell culture experiments?
A1: For a novel inhibitor like FH510, it is crucial to determine the optimal concentration empirically for your specific cell line and experimental conditions. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). We recommend a wide range of concentrations initially, for example, from 1 nM to 100 µM.
Q2: How can I determine the IC50 value of Inhibitor FH510?
A2: The IC50 value can be determined by treating your cells with a serial dilution of Inhibitor FH510 for a specific duration (e.g., 24, 48, or 72 hours). Cell viability or a specific biological output of interest can then be measured using assays such as MTT, MTS, or a luciferase reporter assay. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the measured response.
Q3: How long should I incubate my cells with Inhibitor FH510?
A3: The optimal incubation time depends on the specific biological question you are addressing and the nature of the signaling pathway being inhibited. For signaling pathway studies, shorter incubation times (e.g., 1-24 hours) are common. For long-term effects like apoptosis or cell cycle arrest, longer incubation times (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended to determine the optimal duration.
Q4: I am observing high levels of cell death even at low concentrations of Inhibitor FH510. What could be the cause?
A4: High cytotoxicity at low concentrations could indicate that your cell line is particularly sensitive to Inhibitor FH510. It could also be due to off-target effects or issues with the solvent used to dissolve the inhibitor. We recommend performing a cytotoxicity assay and ensuring the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below a toxic threshold (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Inhibitor FH510 | - Concentration is too low.- Incubation time is too short.- Inhibitor is inactive. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time.- Verify the activity of the inhibitor using a known positive control cell line or assay. |
| High variability between replicate wells | - Uneven cell seeding.- Inaccurate pipetting of the inhibitor.- Edge effects in the culture plate. | - Ensure a single-cell suspension and mix well before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inconsistent results between experiments | - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation conditions. | - Use cells within a consistent and narrow passage number range.- Seed cells to reach a consistent confluence (e.g., 70-80%) before treatment.- Ensure consistent temperature, CO2, and humidity in the incubator. |
Experimental Protocols
Determining the IC50 of Inhibitor FH510 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of Inhibitor FH510 in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of Inhibitor FH510.
Caption: Hypothetical signaling pathway inhibited by FH510.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Fh-510 off-target effects troubleshooting
Technical Support Center: FH535
A Note on Nomenclature: This technical support guide addresses the molecule commonly known in scientific literature as FH535. While the initial query referenced "FH-510," extensive database searches indicate this is likely a typographical error, as the experimental context aligns with the known functions of FH535, a dual inhibitor of the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in effectively using FH535 and interpreting their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FH535?
A1: FH535 is characterized as a dual inhibitor. Its primary mechanisms are:
-
Wnt/β-catenin Pathway Inhibition: It antagonizes T-cell factor (TCF)/β-catenin-mediated transcription.[1][2][3] It disrupts the interaction between β-catenin and the transcriptional machinery in the nucleus.
-
PPAR Antagonism: FH535 functions as an antagonist for Peroxisome Proliferator-Activated Receptors gamma (PPARγ) and delta (PPARδ).[1][2][3] It achieves this by inhibiting the recruitment of coactivators, such as GRIP1 and β-catenin, to these receptors.[3][4]
Q2: What are the known on-target effects of FH535?
A2: By inhibiting the Wnt/β-catenin pathway, FH535 has been shown to suppress the expression of various downstream target genes critical for cell proliferation and survival, such as Cyclin D1 and survivin.[1][5] This leads to effects like cell cycle arrest and reduced cancer cell proliferation.[1][6] In various cancer models, it has been demonstrated to inhibit cell growth, migration, invasion, and angiogenesis.[1][7][8]
Q3: What are the potential off-target effects of FH535?
A3: The primary "off-target" considerations for FH535 stem from its dual-inhibitor nature. Its effects on PPARγ and PPARδ are distinct from its Wnt inhibitory function and may contribute to the observed cellular phenotype.[1][2] Additionally, like many small molecule inhibitors, high concentrations may lead to non-specific effects. One study noted that FH535 can induce AMPK activation through a Wnt-independent mechanism, potentially related to effects on mitochondrial function.[9] Careful dose-response experiments and appropriate controls are essential to distinguish on-target from potential off-target effects.
Q4: In which cancer cell lines has FH535 shown activity?
A4: FH535 has demonstrated anti-proliferative and anti-metastatic effects in a range of carcinoma cell lines, including those from colon, pancreatic, breast, lung, and liver cancers.[1][4][8] Its efficacy can be cell-type dependent.[1][5]
Troubleshooting Guide
Q1: I am observing a different IC₅₀ value for FH535 in my cancer cell line compared to published literature. What could be the cause?
A1: Discrepancies in IC₅₀ values are a common issue and can arise from several factors:
-
Cell Line Specifics: The genetic background of your cell line (e.g., APC or β-catenin mutation status) can significantly impact sensitivity. Even within the same cell line, passage number and culture conditions can cause phenotypic drift.
-
Assay Method: Different viability assays (e.g., MTT, CCK-8, ³H-thymidine incorporation) measure different aspects of cell health (metabolic activity vs. DNA synthesis) and can yield different IC₅₀ values.
-
Experimental Parameters: Key parameters must be strictly controlled. These include cell seeding density, the concentration of serum in the culture media, and the duration of drug exposure.
-
Compound Quality: Ensure the purity of your FH535 stock and verify the concentration of your DMSO solvent. Repeated freeze-thaw cycles can degrade the compound.
Troubleshooting Workflow: Inconsistent IC₅₀ Values
Caption: Workflow for troubleshooting inconsistent IC₅₀ results.
Q2: FH535 treatment is not reducing β-catenin protein levels in my cell line. Is the inhibitor not working?
A2: Not necessarily. The effect of FH535 on total β-catenin levels is cell-type dependent.[1][8]
-
In some cell lines, like SW480 colon cancer cells and PANC-1 pancreatic cancer cells, FH535 treatment has been shown to decrease total and nuclear β-catenin levels.[1][8]
-
However, in other cell lines, such as HT29 colon cancer cells and BxPC-3 pancreatic cells, FH535 did not affect total β-catenin expression.[1][8] In these latter cases, FH535 still effectively inhibits the function of β-catenin by blocking its interaction with TCF transcription factors, thereby suppressing downstream gene expression. The key readout is not the level of β-catenin protein but the transcriptional activity of the pathway (e.g., via a TOPFlash reporter assay or by measuring downstream targets like AXIN2 or Cyclin D1).[1][8]
Q3: I am observing cell death at concentrations expected to only inhibit Wnt/PPAR signaling. How can I confirm the effect is on-target?
A3: This is a critical question. To differentiate on-target from off-target toxicity, consider the following experiments:
-
Rescue Experiment: If possible, overexpress a constitutively active form of a downstream effector of the Wnt pathway. If FH535-induced cell death is rescued, it supports an on-target mechanism.
-
Downstream Target Analysis: Use qPCR or Western blotting to confirm that the expression of known Wnt/β-catenin target genes (e.g., AXIN2, LEF1, c-myc, Cyclin D1) is suppressed at the concentrations causing cell death.[1][5][6]
-
Use a Structurally Different Inhibitor: Compare the phenotype observed with FH535 to that of another Wnt/β-catenin inhibitor that has a different chemical structure and mechanism of action (e.g., XAV939 or ICG-001).[9] If they produce similar biological effects, it strengthens the case for on-target activity.
Quantitative Data Summary
Table 1: Reported IC₅₀ Values of FH535 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Used | Reference |
| HT29 | Colon | 18.6 | CCK-8 | [1][2] |
| SW480 | Colon | 33.2 | CCK-8 | [1][2] |
Note: IC₅₀ values are highly dependent on experimental conditions. This table should be used as a guideline for establishing an effective concentration range.
Table 2: Effect of FH535 on Wnt/β-catenin Pathway Target Gene Expression
| Gene | Cell Line | Effect | Method | Reference |
| Cyclin D1 | HT29, SW480 | Downregulated (mRNA & Protein) | RT-qPCR, Western Blot | [1][5] |
| Survivin | HT29, SW480 | Downregulated (mRNA & Protein) | RT-qPCR, Western Blot | [1] |
| LEF1 | HT29, SW480 | Downregulated (mRNA) | RT-qPCR | [1] |
| AXIN2 | HT29, SW480 | Downregulated (mRNA) | RT-qPCR | [1] |
| MMP-7 | HT29, SW480 | Downregulated (mRNA) | RT-qPCR | [1] |
| c-myc | MKN45 | Downregulated (Protein) | Western Blot | [6] |
Key Experimental Protocols
1. Cell Viability / Proliferation Assay (CCK-8 / MTT)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of FH535.[1][6][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
FH535 Treatment: Prepare serial dilutions of FH535 in complete culture medium. Remove the old medium from the cells and add 100 µL of the FH535-containing medium to each well. Include a DMSO-only control (at the same final concentration as the highest FH535 dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours. For MTT, you must then solubilize the formazan crystals by removing the medium and adding 150 µL of DMSO.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 490-570 nm for MTT using a microplate reader.
-
Analysis: Normalize the absorbance values to the DMSO control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.
2. Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash)
This assay directly measures the transcriptional activity of the β-catenin/TCF complex.[8]
-
Co-transfection: In a 24-well plate, seed cells to be 70-80% confluent on the day of transfection. Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine) with:
-
pTOPFLASH plasmid (contains TCF binding sites driving luciferase).
-
As a negative control, a parallel set of cells with pFOPFLASH (contains mutated TCF binding sites).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency.
-
-
FH535 Treatment: After 6-8 hours of transfection, change the medium to fresh complete medium containing various concentrations of FH535 or a DMSO control.
-
Incubation: Incubate for an additional 24-48 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the buffer provided in a dual-luciferase reporter assay kit.
-
Luciferase Measurement: Measure both Firefly (from TOP/FOPFLASH) and Renilla luciferase activity sequentially in a luminometer according to the kit manufacturer's instructions.
-
Analysis: Calculate the TOP/FOP ratio for each condition and normalize the Firefly/Renilla activity to the DMSO control to determine the relative luciferase activity. A significant decrease in the TOP/FOP ratio indicates inhibition of the Wnt/β-catenin pathway.
3. Western Blotting for Target Protein Expression
This protocol is used to assess the effect of FH535 on the protein levels of β-catenin and its downstream targets.[1][6]
-
Treatment and Lysis: Plate cells and treat with FH535 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against your target protein (e.g., β-catenin, Cyclin D1, c-myc) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels and quantify band intensity using software like ImageJ.
Signaling Pathway and Logic Diagrams
FH535 Mechanism of Action in the Wnt/β-catenin Pathway
Caption: FH535 inhibits Wnt signaling in the nucleus.
On-Target vs. Off-Target Logic
Caption: The observed phenotype results from multiple FH535 effects.
References
- 1. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 2. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fh-510 Fibrinogen Degradation Product (FDP) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of analytes and reagents in Fibrinogen Degradation Product (FDP) assays, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are Fibrinogen Degradation Products (FDPs)?
A1: Fibrinogen Degradation Products (FDPs) are protein fragments that are released when a blood clot dissolves in the body.[1] The process of clot formation, known as coagulation, results in a mesh of fibrin threads. As the injury heals, the clot is broken down by an enzyme called plasmin, releasing FDPs into the bloodstream.[1] Common FDPs include fragments X, Y, D, and E.[2]
Q2: Why is it critical to prevent FDP degradation in my samples?
A2: The accurate measurement of FDP levels is crucial for diagnosing and monitoring various thrombotic (clotting) disorders, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and disseminated intravascular coagulation (DIC).[1][3] Degradation of FDPs in a sample after collection can lead to falsely low readings, potentially resulting in misdiagnosis or incorrect assessment of treatment efficacy.
Q3: What is the principle behind the Fh-510 FDP assay?
Q4: What are the optimal storage conditions for the this compound assay kit?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| False Negative or Weakly Positive Results | Sample Degradation: FDPs have degraded in the sample due to improper storage or handling. | Ensure blood samples are processed within 1 hour of collection.[8] If not, centrifuge to obtain platelet-poor plasma and freeze immediately.[9][10] |
| Reagent Degradation: The assay reagents have lost activity due to improper storage. | Confirm that the kit has been stored at 2-8°C and has not been frozen.[5] Check the expiration date.[4][7] | |
| Improper Sample Collection: Use of an incorrect anticoagulant or an improperly filled blood collection tube. | Collect blood in a 3.2% sodium citrate (light blue-top) tube.[9] Ensure the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.[3] | |
| Low Sample pH: The pH of the sample is outside the optimal range for the assay. | The buffer solution in the kit is designed to maintain an optimal pH (around 8.3).[4][7] Ensure no acidic or basic contamination of the sample. | |
| False Positive Results | Sample Coagulation: The specimen has partially clotted after collection. | The slightest coagulation can lead to false positives.[8] Mix the blood collection tube by gentle inversion 3-4 times immediately after drawing.[9] |
| Interfering Substances: The presence of rheumatoid factor (RF) in the sample. | High levels of RF may cause false agglutination.[8] If RF is suspected, it should be confirmed with a separate test. | |
| Hemolysis: Red blood cells have ruptured in the sample. | Avoid vigorous shaking of the blood tube.[3] Visually inspect the plasma for a pink or red tinge, which indicates hemolysis. Recollect the sample if necessary. | |
| Inconsistent or Non-Reproducible Results | Improper Mixing: Reagents or samples were not mixed properly. | Gently invert the latex reagent vial before use to ensure a uniform suspension.[5] Mix the sample and reagent on the slide thoroughly. |
| Incorrect Incubation Time or Temperature: The test was not performed at the recommended temperature or for the correct duration. | Allow all reagents and specimens to warm to room temperature (18-25°C) before use.[4][7] Follow the incubation time specified in the kit insert. | |
| Contamination: Contamination of reagents or samples. | Use clean, disposable pipette tips and slides for each sample. Do not mix reagents from different kit lots.[4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Draw blood into a 3.2% sodium citrate (light blue-top) tube. The tube must be filled to the indicated volume to ensure the correct 9:1 blood-to-anticoagulant ratio.[3]
-
Mixing: Immediately after collection, gently invert the tube 3-4 times to mix the blood with the anticoagulant.[9] Avoid vigorous shaking to prevent hemolysis.[3]
-
Centrifugation (within 1 hour): Centrifuge the sample at 1500 x g for 15 minutes to separate the plasma.[9][10]
-
Plasma Separation: Carefully transfer the upper plasma layer to a clean plastic tube, avoiding the buffy coat (white blood cell and platelet layer).[9]
-
Second Centrifugation: To obtain platelet-poor plasma, centrifuge the plasma again at 1500 x g for 15 minutes.[10]
-
Aliquoting and Storage: Transfer the platelet-poor plasma to a new plastic vial. If the assay is not performed immediately, freeze the plasma at -20°C or below.[9][10]
Protocol 2: this compound Latex Agglutination Assay
-
Dispensing: Place one drop of the patient's plasma onto a circle on the provided slide. In separate circles, place one drop of the positive control and one drop of the negative control.
-
Reagent Addition: Gently shake the this compound latex reagent vial to ensure a uniform suspension.[5] Add one drop of the latex reagent to each circle containing plasma or a control.
-
Mixing: Using a separate clean mixing stick for each circle, mix the plasma/control and the latex reagent, spreading it over the entire area of the circle.
-
Incubation and Observation: Gently rock the slide for the time specified in the kit insert (typically 2 minutes). Observe for macroscopic agglutination under a suitable light source.
-
Interpretation:
-
Positive: Visible agglutination of the latex particles.
-
Negative: A smooth, milky suspension with no visible agglutination.
-
The results of the patient sample should be compared to the positive and negative controls.
-
Data Summary Tables
Table 1: Sample Stability
| Specimen | Storage Temperature | Maximum Storage Duration | Reference |
| Whole Blood (in sodium citrate tube) | Room Temperature (18-24°C) | 8 hours | [8][11] |
| Platelet-Poor Plasma | Refrigerated (2-8°C) | 4 weeks | [11] |
| Platelet-Poor Plasma | Frozen (-20°C) | 1 month | [11] |
| Platelet-Poor Plasma | Frozen (-80°C) | 1 month | [12] |
Table 2: Reagent Stability
| Reagent Condition | Storage Temperature | Maximum Storage Duration | Reference |
| Unopened Kit | 2-8°C | Until expiration date on the label | [4][7] |
| Opened Reagent Vials | 2-8°C | 1 month | [4][7] |
Visualizations
Caption: The Fibrinolysis Pathway leading to the formation of FDPs.
Caption: Experimental workflow for the FDP Assay.
References
- 1. Fibrin Degradation Products (FDP): What Is it? [healthline.com]
- 2. medicallabscientist.org [medicallabscientist.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. tulipgroup.com [tulipgroup.com]
- 6. labcorp.com [labcorp.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. FDP (Fibrin Degradation Products) - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 11. hospitals.aku.edu [hospitals.aku.edu]
- 12. weldonbiotech.com [weldonbiotech.com]
Fh-510 experimental variability and controls
Welcome to the technical support center for FH-510, a novel inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the β-catenin destruction complex (composed of Axin, APC, CK1, and GSK3β).[1][2] This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin.[2] As a result, β-catenin is prevented from translocating to the nucleus and activating TCF/LEF-mediated transcription of Wnt target genes.
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response experiment to determine the optimal concentration for your system. A typical starting range for in vitro experiments is between 1 µM and 25 µM. Incubation times can range from 6 to 48 hours, depending on the stability of the target proteins and mRNAs being assessed.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Please note that the final DMSO concentration in your culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: In which cell lines is this compound expected to be effective?
A4: this compound is most effective in cell lines with an active canonical Wnt/β-catenin signaling pathway that is not driven by downstream mutations. Cell lines with mutations in upstream components (e.g., APC or Axin) that lead to β-catenin stabilization are good candidates. However, cell lines with mutations in β-catenin itself that prevent its phosphorylation and degradation may be resistant to this compound.[3]
Q5: What are the known off-target effects of Wnt/β-catenin pathway inhibitors?
A5: While this compound is designed for high specificity, inhibition of the Wnt pathway can have on-target toxicities in normal tissues where Wnt signaling is crucial for homeostasis, such as the bone and gastrointestinal tract.[4][5] Some Wnt inhibitors have been reported to have off-target effects on other signaling pathways. For example, the Wnt/β-catenin inhibitor KYA1797K has been shown to bind to PD-L1.[6] It is always recommended to include appropriate controls to assess for potential off-target effects in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of Wnt signaling observed | Inactive Wnt pathway in the cell line: The cell line may not have a constitutively active Wnt pathway. | - Confirm baseline Wnt pathway activity by measuring β-catenin levels or expression of target genes like AXIN2 and c-MYC.[3]- If the pathway is not active, consider stimulating it with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021. |
| Suboptimal concentration of this compound: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). | |
| Insufficient incubation time: The treatment duration may not be long enough to observe changes in downstream targets. | - Conduct a time-course experiment, collecting samples at multiple time points (e.g., 6, 12, 24, 48 hours).[7] | |
| Degradation of this compound: The compound may be unstable in the experimental conditions. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Minimize the time the diluted compound spends in culture medium before being added to cells. | |
| Cell line has downstream mutations: Mutations in β-catenin can render the cells insensitive to upstream inhibitors.[3] | - Sequence the β-catenin gene in your cell line to check for mutations in the phosphorylation sites (e.g., Ser33, Ser37, Thr41).[8] | |
| High cell toxicity or off-target effects | Concentration of this compound is too high: Excessive concentrations can lead to non-specific toxicity. | - Lower the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. |
| Solvent (DMSO) toxicity: High concentrations of the solvent can be toxic to cells. | - Ensure the final DMSO concentration in the culture medium is below 0.1%. | |
| On-target toxicity in sensitive cell lines: Some cell types are highly dependent on Wnt signaling for survival. | - Consider using a lower concentration for a longer duration.- Evaluate if the observed toxicity is consistent with the known roles of Wnt signaling in your cell type. | |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or media can affect the cellular response. | - Maintain consistent cell culture practices, including seeding density and passage number.- Use the same batch of media and supplements for all related experiments. |
| Inconsistent preparation of this compound: Errors in dilution or storage can lead to variable effective concentrations. | - Prepare fresh dilutions for each experiment and use aliquoted stocks to avoid multiple freeze-thaw cycles. | |
| Technical variability in assays: Inconsistent execution of downstream assays (e.g., Western blot, qPCR). | - Standardize all assay protocols and include appropriate technical replicates and controls. |
Quantitative Data Summary
The following table provides a summary of typical effective concentrations for various well-characterized Wnt/β-catenin pathway inhibitors. This data is intended for comparative purposes to aid in the design of experiments with this compound.
| Inhibitor | Target | Reported IC50 | Cell Line | Reference |
| IWP-2 | Porcupine (Wnt secretion) | 27 nM | Cell-free assay | [9] |
| IWR-1 | Tankyrase (Axin stabilization) | ~180 nM | Wnt3A-expressing L-cells | [3] |
| XAV939 | Tankyrase (Axin stabilization) | 11 nM (TNKS2) | Cell-free assay | [10] |
| LF3 | β-catenin/TCF4 interaction | 1.1 µM | FP-based assay | [11] |
| BC-23 | β-catenin/TCF4 interaction | 1.7 µM | FP-based assay | [11] |
| IC261 | Casein Kinase 1 (CK1) | 0.5 µM | MCF7 | [12] |
| BHX | Wnt/β-catenin signaling | 5-8 µM | Various cancer cell lines | [7] |
Experimental Protocols
β-catenin/TCF Luciferase Reporter Assay (TOP/FOP Flash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TCF/LEF Luciferase Reporter Vector (TOPflash) and a negative control with mutated TCF/LEF binding sites (FOPflash).[3][13]
-
A constitutively expressing Renilla luciferase vector (for normalization).
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
White, clear-bottom 96-well plates.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with either the TOPflash or FOPflash vector along with the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is represented by the ratio of normalized TOPflash to FOPflash activity.
Western Blot for β-catenin
This protocol is for detecting changes in the total cellular levels of β-catenin.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against β-catenin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Treatment and Lysis: Plate and treat cells with this compound as required. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[14]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary β-catenin antibody diluted in blocking buffer, typically overnight at 4°C.[8][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting decision tree for experiments where this compound shows no effect.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Fh-510 Efficacy In Vivo
Welcome to the technical support center for Fh-510, a novel small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments and to address common challenges that may arise.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[3] This inhibition prevents the transcription of Wnt target genes, such as Cyclin D1 and c-Myc, which are critical for cancer cell proliferation and survival.[3][4] Aberrant activation of the Wnt/β-catenin pathway is a key driver in many cancers, particularly colorectal cancer (CRC).[5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vivo studies, this compound can be formulated in a variety of vehicles depending on the route of administration. A common starting formulation for oral (PO) or intraperitoneal (IP) administration is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water.[7] For intravenous (IV) administration, a solution in 10% DMSO and 90% PEG400 may be suitable, though vehicle tolerability should be assessed.[8] this compound powder should be stored at -20°C, protected from light. Solutions should be prepared fresh for each experiment.
Q3: How can I confirm that this compound is active in my tumor model?
To confirm target engagement and pathway inhibition in vivo, it is recommended to perform a pharmacodynamic (PD) study.[9] After a short treatment period, tumor tissues can be harvested at peak plasma concentration of this compound. The tissue can then be analyzed by Western blot or immunohistochemistry (IHC) for a reduction in the expression of Wnt target genes like Axin2, Cyclin D1, or c-Myc.[3] A dose-dependent reduction in these markers provides evidence of target engagement.
Q4: What are potential off-target effects or toxicities associated with inhibiting the Wnt pathway?
The Wnt signaling pathway is crucial for tissue homeostasis in several organs, particularly the intestine.[5] Inhibition of this pathway may lead to gastrointestinal toxicity, such as decreased intestinal crypt proliferation.[10] It is essential to monitor animal health closely during efficacy studies, including daily body weight measurements and clinical observations.[8][9] A maximum tolerated dose (MTD) study should be conducted prior to efficacy studies to establish a safe dose range.[9][11]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Recommendations |
| No significant tumor growth inhibition is observed. | 1. Inadequate Drug Exposure: Poor solubility, suboptimal formulation, or rapid metabolism can lead to insufficient drug levels at the tumor site.[11] | - Formulation Optimization: Experiment with different vehicles to improve solubility and bioavailability. Options include co-solvents (DMSO, PEG), surfactants, or lipid-based formulations.[9][11] - Pharmacokinetic (PK) Study: Conduct a PK study to determine key parameters like Cmax, Tmax, and half-life (t1/2) to ensure adequate drug exposure.[12][13][14] - Route of Administration: Consider alternative routes like IP, SC, or IV if oral bioavailability is low.[7][8] |
| 2. Insufficient Dose or Inappropriate Dosing Schedule: The dose may be too low or the frequency not aligned with the compound's half-life.[11] | - Dose-Escalation Study: Perform a dose-escalation within the MTD to find an efficacious dose.[11] - Adjust Dosing Frequency: Based on PK data, adjust the dosing schedule (e.g., from once daily to twice daily) to maintain therapeutic concentrations above the target IC50.[8] | |
| 3. Tumor Model Resistance: The chosen cancer cell line may have mutations downstream of β-catenin/TCF or utilize compensatory signaling pathways.[11] | - In Vitro Sensitivity Testing: Confirm the IC50 of this compound on your specific cell line before starting in vivo experiments.[11] - Pathway Analysis: Analyze the baseline activity of the Wnt pathway in your model. Models with APC mutations are often highly dependent on this pathway.[15] - Combination Therapy: Consider combining this compound with other agents. For instance, Wnt inhibitors have shown synergy with chemotherapy like 5-FU.[5] | |
| Significant toxicity (e.g., >15% body weight loss) is observed. | 1. Dose is Too High: The administered dose exceeds the MTD. | - Dose Reduction: Reduce the dose to a level that is better tolerated. - Intermittent Dosing: Explore alternative schedules, such as dosing 5 days on/2 days off, to allow for animal recovery. |
| 2. Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.[9] | - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle toxicity.[9] - Test Alternative Vehicles: If the vehicle is toxic, explore other biocompatible formulations. | |
| 3. On-Target Toxicity: Inhibition of Wnt signaling in normal tissues (e.g., gastrointestinal tract) is causing the toxicity.[5] | - Refine Dosing Schedule: Lower, more frequent doses might maintain efficacy while reducing peak-exposure-related toxicity. - Supportive Care: Implement supportive care measures for the animals as per veterinary recommendations and IACUC guidelines. | |
| High variability in tumor response within the same treatment group. | 1. Inconsistent Tumor Implantation or Size: Variability in initial tumor size or location can affect growth rates and drug delivery. | - Standardize Implantation: Ensure consistent cell numbers and injection technique.[16] - Randomization: Randomize animals into treatment groups only after tumors have reached a predetermined size (e.g., 100-150 mm³).[16][17] |
| 2. Inconsistent Drug Administration: Variations in gavage or injection technique can lead to inconsistent dosing.[9] | - Standardize Administration: Ensure all personnel are trained and use a consistent technique for drug administration.[9] |
Section 3: Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
This table summarizes representative PK data following a single dose administration. Actual results may vary based on the specific strain, sex, and formulation used.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (h*ng/mL) | Half-life (t1/2) (hr) | Oral Bioavailability (%) |
| IV | 10 | 1850 | 0.25 | 2400 | 2.1 | - |
| PO | 50 | 980 | 2.0 | 4800 | 3.5 | 40% |
| IP | 50 | 1550 | 0.5 | 6200 | 3.2 | - |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (HT-29)
This table shows representative tumor growth inhibition data after 21 days of daily oral treatment.
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1520 ± 210 | - | +5.2% |
| This compound | 25 | 988 ± 180 | 35% | +2.1% |
| This compound | 50 | 547 ± 150 | 64% | -4.5% |
| This compound | 100 | 290 ± 110 | 81% | -12.8% (Dosing stopped at Day 15) |
Section 4: Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
-
Cell Culture: Culture HT-29 colorectal cancer cells under standard conditions. Harvest cells during the exponential growth phase.[16]
-
Animal Model: Use female athymic nude mice, 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.[17]
-
Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).[16][17]
-
Drug Administration: Prepare this compound in the selected vehicle. Administer the drug and vehicle control daily via oral gavage at the desired doses.
-
Monitoring: Record tumor volumes and body weights twice weekly. Monitor animals daily for any signs of toxicity.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size per IACUC protocol. Euthanize animals and excise tumors for endpoint analysis (e.g., weight, pharmacodynamics).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Study Design: Using tumor-bearing mice, establish treatment groups (vehicle and this compound at one or more doses).
-
Drug Administration: Administer a single dose of this compound or vehicle.
-
Tissue Collection: Based on PK data, euthanize animals at the time of expected maximum plasma concentration (Tmax) (e.g., 2 hours post-oral dose).
-
Tumor Processing: Immediately excise tumors, snap-freeze a portion in liquid nitrogen for protein/RNA analysis, and fix the remaining portion in 10% neutral buffered formalin for IHC.
-
Western Blot Analysis: Homogenize frozen tumor tissue to extract protein. Perform SDS-PAGE and Western blotting using antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify band intensity to determine the percent reduction of target proteins in the this compound treated groups relative to the vehicle control.
Section 5: Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Emerging Roles of Wnt Ligands in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FH-510 Delivery in Cell Lines
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FH-510?
A1: this compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[3] In the absence of Wnt signaling, a destruction complex phosphorylates β-catenin, targeting it for degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[3] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and differentiation. This compound is believed to function by interfering with the interaction between β-catenin and TCF/LEF, thereby preventing the transcription of Wnt target genes.[4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO).[5][6] To prepare a stock solution, dissolve the powdered compound in high-purity, anhydrous DMSO to a concentration of 10-20 mM.[7] It is recommended to gently warm the solution to ensure complete dissolution, as DMSO can solidify at or just below room temperature (melting point ~19°C).[5][8][9] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. A common starting point for a dose-response experiment is to test a range of concentrations from 1 µM to 20 µM.[2][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the appropriate vehicle control for this compound experiments?
A4: The appropriate vehicle control is to treat cells with the same final concentration of DMSO used to deliver this compound.[2] The final DMSO concentration in your cell culture should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No observed effect of this compound on my cell line.
This could be due to several factors, ranging from reagent preparation to the biological characteristics of your cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Preparation | - Ensure the stock solution of this compound was prepared correctly in high-quality DMSO.[5][8] - Verify the final concentration of this compound in your culture medium. - Prepare fresh dilutions from your stock solution for each experiment. |
| Suboptimal Concentration | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).[10] |
| Insufficient Incubation Time | - Increase the incubation time. An initial experiment could test 24, 48, and 72-hour time points. |
| Wnt Pathway Not Active | - Confirm that the Wnt/β-catenin pathway is active in your cell line. This can be done by measuring the baseline levels of total and nuclear β-catenin via Western blot. |
| Cell Permeability Issues | - Some cell lines may have lower permeability to certain small molecules.[11][12][13][14][15] While less common for DMSO-soluble compounds, this can be a factor. |
| Reagent Degradation | - Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[8] |
Problem 2: High levels of cell death or cytotoxicity observed after this compound treatment.
Cytotoxicity can be caused by the compound itself or the delivery vehicle.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | - Ensure the final concentration of DMSO in the culture medium is not exceeding 0.1%.[16] |
| This compound is cytotoxic at the tested concentration | - Perform a dose-response experiment to determine the IC50 value of this compound for your cell line.[17][18] - Lower the concentration of this compound used in your experiments. |
| Contamination | - Check your cell cultures for any signs of bacterial or fungal contamination.[19] |
| Poor Cell Health | - Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[16] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Thaw a 10 mM stock solution of this compound in DMSO at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in DMSO.
-
Add the appropriate volume of the intermediate dilutions to your pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.
Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
This compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A recommended starting range is from 50 µM down to 0.1 µM. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Add the diluted this compound or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assay: Use a cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for β-catenin Levels
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the determined optimal incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound delivery and efficacy.
Caption: Logical relationships between common issues, causes, and solutions for this compound experiments.
References
- 1. An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. thco.com.tw [thco.com.tw]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding antibiotic resistance via outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Affecting the Membrane Permeability Barrier Function of Cells during Preservation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: FH510 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the small molecule inhibitor FH510 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FH510?
A1: FH510 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. This disruption prevents the transcription of Wnt target genes, which are often involved in cell proliferation and survival.[1][2][3]
Q2: My FH510 is precipitating out of solution in my cell culture media. What should I do?
A2: Precipitation is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this problem:
-
Review Stock Solution Preparation: Ensure FH510 is fully dissolved in a suitable organic solvent, such as 100% DMSO, to create a high-concentration stock solution (e.g., 10-20 mM).[4] Gentle warming to 37°C or brief sonication can aid dissolution.
-
Optimize Dilution Method: The key is to avoid adding aqueous media directly to your concentrated DMSO stock. Instead, perform serial dilutions of your high-concentration stock in DMSO to create intermediate concentrations. Then, add a small volume of the final DMSO stock to your pre-warmed (37°C) cell culture medium with rapid mixing.[4]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced toxicity and precipitation.[4][5]
-
Assess Serum Concentration: The presence of fetal bovine serum (FBS) can help solubilize hydrophobic compounds. If you are using serum-free or low-serum media, you may face more significant solubility challenges.[4]
Q3: I'm observing high variability in my cell viability assay results between experiments. What could be the cause?
A3: Inconsistent results in cell-based assays can stem from several factors:
-
Compound Stability: Ensure you are using fresh dilutions of FH510 for each experiment. Avoid repeated freeze-thaw cycles of your stock solution. Aliquoting the stock solution is highly recommended.[5] Some compounds can also be unstable in cell culture media over time.[6][7][8]
-
Cell Culture Conditions: Maintain consistency in your cell culture practices. Variations in cell passage number, confluency at the time of treatment, and serum batch can all impact cellular response. Regularly test for mycoplasma contamination.[5]
-
Assay Reagent Variability: Use reagents that are within their expiration dates and have been stored correctly. Ensure consistent incubation times and conditions for all plates.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for FH510
If you are observing significant shifts in the half-maximal inhibitory concentration (IC50) of FH510 across different experimental runs, consult the following table and workflow.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Table 1: Potential Causes and Solutions for IC50 Variability
| Potential Cause | Recommended Action |
| Compound-Related | |
| Degradation of FH510 stock solution | Prepare fresh stock solution in 100% DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.[5] |
| Inaccurate serial dilutions | Use calibrated pipettes. Prepare a fresh dilution series for each experiment. |
| Precipitation in culture medium | Visually inspect wells for precipitate. Decrease the final concentration of FH510 or the percentage of DMSO.[4] |
| Cell-Related | |
| High cell passage number | Use cells within a consistent, low passage number range (e.g., passages 5-15). |
| Inconsistent cell seeding density | Optimize and standardize the cell seeding density. Ensure even cell distribution in plates. |
| Mycoplasma contamination | Regularly test cultures for mycoplasma. Discard any contaminated stocks. |
| Assay-Related | |
| Reagent variability | Use reagents from the same lot number for a set of experiments. Ensure proper storage. |
| Variations in incubation time | Use a precise timer for all incubation steps, especially for the final readout development. |
Issue 2: High Background or Off-Target Effects
If you suspect that the observed cellular phenotype is not due to the intended inhibition of the Wnt/β-catenin pathway, consider the following.
Wnt/β-Catenin Signaling Pathway and Point of FH510 Inhibition
Caption: FH510 inhibits the Wnt pathway in the nucleus.
Table 2: Strategies to Investigate Off-Target Effects
| Experimental Strategy | Detailed Protocol | Expected Outcome |
| Rescue Experiment | 1. Transfect cells with a constitutively active form of β-catenin (one that cannot be phosphorylated and degraded). 2. Treat transfected and control cells with FH510. 3. Measure a downstream effect, such as cell proliferation. | If FH510's effect is on-target, the constitutively active β-catenin should "rescue" the cells from the inhibitory effect of the compound. |
| Orthogonal Assay | 1. In parallel with your primary assay (e.g., cell viability), perform a Western blot for downstream Wnt targets like c-Myc or Cyclin D1. 2. Treat cells with a dose-range of FH510 for 24-48 hours. 3. Quantify the protein levels of c-Myc and Cyclin D1. | A dose-dependent decrease in the protein levels of Wnt target genes would confirm on-target activity. |
| Use of a Structurally Unrelated Inhibitor | 1. Identify another Wnt/β-catenin inhibitor with a different chemical scaffold (e.g., PRI-724).[2] 2. Treat cells with both FH510 and the alternative inhibitor. 3. Compare the resulting phenotypes. | If both compounds produce the same biological effect, it is more likely that the phenotype is due to Wnt pathway inhibition rather than an off-target effect of FH510's specific chemical structure. |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of FH510 in your desired cell culture medium. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%. Include a "vehicle-only" control (medium with the same final DMSO concentration).
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of FH510.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Assay Readout: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Wnt Target Gene Expression
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with varying concentrations of FH510 for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
References
- 1. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FH535 Dose-Response Curve Optimization
A Note on FH-510: Initial database searches indicate that "this compound" may be a typographical error. The following technical guide pertains to FH535 , a well-characterized small molecule inhibitor of the Wnt/β-catenin signaling pathway.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with FH535.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FH535? A1: FH535 is a small molecule inhibitor that primarily targets the canonical Wnt/β-catenin signaling pathway. It functions by antagonizing the interaction between β-catenin and the T-cell factor (TCF) family of transcription factors, preventing the transcription of Wnt target genes.[1] Additionally, FH535 is a dual antagonist of peroxisome proliferator-activated receptors (PPAR) γ and δ.[2]
Q2: What is a typical effective concentration range for FH535 in cell culture? A2: The effective concentration of FH535 varies significantly depending on the cell line and the experimental endpoint. Published studies have used concentrations ranging from the low micromolar (e.g., 2.5 µM) to higher concentrations (e.g., 40 µM).[2] For example, the IC50 (the concentration that causes 50% inhibition of cell proliferation) has been reported as 18.6 µM in HT29 colon cancer cells and 33.2 µM in SW480 cells.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store FH535 stock solutions? A3: FH535 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%).
Q4: I am not observing an inhibitory effect with FH535. What are the possible reasons? A4: Several factors could contribute to a lack of effect:
-
Inactive Wnt Pathway: The Wnt/β-catenin pathway may not be constitutively active in your chosen cell line. Confirm pathway activity at baseline by measuring the expression of known Wnt target genes like AXIN2 or c-MYC.
-
Downstream Mutations: Some cell lines may have mutations downstream of the β-catenin/TCF interaction point (e.g., in β-catenin itself), which would render them insensitive to FH535.
-
Insufficient Incubation Time: The effects of inhibiting transcription may not be apparent immediately. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.
-
Compound Degradation: Ensure your FH535 stock has been stored properly and is not expired.
Q5: My dose-response curve is not sigmoidal (S-shaped). What could be the issue? A5: An atypical curve shape can result from several issues:
-
Incorrect Dose Range: The concentrations tested may be too narrow or entirely outside the effective range. A broad, logarithmic range-finding experiment is recommended as a first step.
-
Compound Precipitation: At higher concentrations, FH535 may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation.
-
Off-Target Effects: At very high concentrations, off-target effects or general cytotoxicity may lead to a sharp, non-specific drop in the response, distorting the curve.
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can lead to high variability. Ensure cells in control wells do not become over-confluent during the experiment.
FH535 Quantitative Data Summary
The following table summarizes representative IC50 values and effective concentrations of FH535 reported in various cancer cell lines.
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Reference |
| HT29 (Colon Cancer) | CCK-8 | Proliferation | 18.6 µM | [3] |
| SW480 (Colon Cancer) | CCK-8 | Proliferation | 33.2 µM | [3] |
| DLD-1 (Colon Cancer) | MTT Assay | Growth Inhibition | 28 µM | [2] |
| PANC-1 (Pancreatic Cancer) | Luciferase Reporter | TCF-dependent Transcription | 20 µM (Significant Suppression) | [1] |
| Huh7 (Hepatocellular Carcinoma) | Proliferation | Growth Inhibition | 10.9 µM | [4] |
| PLC (Hepatocellular Carcinoma) | Proliferation | Growth Inhibition | 9.3 µM | [4] |
| Liver Cancer Stem Cells (LCSC) | Proliferation | Growth Inhibition | 15.4 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocol: FH535 Cytotoxicity Dose-Response Curve
This protocol outlines a method for determining the IC50 of FH535 in a cancer cell line using a common colorimetric viability assay (e.g., MTT or MTS).
Materials:
-
FH535 powder
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT or MTS reagent
-
Solubilization buffer (for MTT assay)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Preparation of FH535 Stock Solution:
-
Dissolve FH535 in DMSO to a final concentration of 20 mM.
-
Gently vortex to ensure it is fully dissolved.
-
Aliquot into small volumes and store at -20°C.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute cells in complete medium to the optimized seeding density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Note: To avoid "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium and do not use them for experimental data points.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of FH535 in complete culture medium. For a top concentration of 100 µM, a 10-point, 2-fold serial dilution is a good starting point (100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0 µM).
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the highest FH535 dose) and "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate FH535 dilution or control medium to each well. Perform each condition in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
Viability Assay (MTS Example):
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "media only" (blank) wells from all other readings.
-
Normalize the data:
-
Set the average of the vehicle control wells as 100% viability.
-
Set the average of a "maximum kill" control (e.g., cells treated with a known cytotoxic agent or lysed) as 0% viability, or use the blank value if no max kill control is included.
-
-
Calculate the percent viability for each FH535 concentration.
-
Plot the normalized percent viability against the logarithm of the FH535 concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model using software like GraphPad Prism or R to determine the IC50 value.
-
References
- 1. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Technical Support Center: Fh-510 (FH535) Animal Studies
Disclaimer: The information provided in this technical support center is for guidance purposes only. "Fh-510" is likely a typographical error for "FH535," a known inhibitor of the Wnt/β-catenin signaling pathway. All information herein pertains to FH535. Researchers should always consult relevant literature and adhere to their institution's animal care and use guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FH535?
A1: FH535 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, leading to its degradation.[4][5] Wnt signaling disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[4][6] FH535 inhibits this pathway, leading to decreased proliferation and induction of apoptosis in various cancer cells.[6] It has also been shown to be a dual inhibitor of the peroxisome proliferator-activated receptor (PPAR).[6][7]
Q2: What are the expected on-target toxicities of FH535 in animal models?
A2: The Wnt/β-catenin pathway is crucial for tissue homeostasis and stem cell maintenance in adult mammals.[8] Therefore, on-target toxicities of FH535 may include effects on tissues with high cell turnover, such as the intestinal epithelium, bone, and hematopoietic system.[1] Researchers should closely monitor animals for signs of gastrointestinal distress, bone density changes, or hematological abnormalities.
Q3: What off-target toxicities have been associated with FH535?
A3: While specific off-target toxicities are not extensively detailed in the provided search results, FH535's dual inhibition of PPAR should be considered.[6][7] Inhibition of other members of the O-acyltransferase class of enzymes or similar enzymes is a potential off-target effect that requires careful evaluation.[1]
Q4: Are there any general strategies to minimize FH535 toxicity in my animal study?
-
Dose Escalation Studies: Begin with a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Formulation and Vehicle Selection: Ensure the vehicle used for FH535 administration is non-toxic and appropriate for the route of administration.
-
Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and potentially blood work to detect early signs of toxicity.
-
Supportive Care: Provide supportive care as needed, such as nutritional support or hydration, in accordance with your animal care protocol.
Q5: In which animal models has FH535 been tested?
A5: FH535 has been evaluated in mouse xenograft models for pancreatic and colon cancer.[1][3] These studies have shown that FH535 can repress tumor growth in vivo.[1][3]
Troubleshooting Guide
Q: I am observing unexpected mortality in my FH535-treated animal group. What should I do?
A:
-
Immediate Action: Euthanize moribund animals as per your approved animal protocol and perform a gross necropsy.
-
Dose Verification: Re-verify your dose calculations and the concentration of your dosing solution.
-
Vehicle Control: Ensure that your vehicle control group is not exhibiting any adverse effects.
-
Route of Administration: Confirm that the route of administration is appropriate and is being performed correctly.
-
Toxicity Evaluation: Consider reducing the dose or the frequency of administration in subsequent cohorts.
Q: My FH535-treated animals are showing significant weight loss. What steps should I take?
A:
-
Monitor Closely: Increase the frequency of monitoring for the affected animals.
-
Nutritional Support: Provide supplemental nutrition and hydration as per your institution's guidelines.
-
Dose Adjustment: Consider a dose reduction for the remaining treatment period.
-
Endpoint Assessment: Determine if weight loss is a predefined endpoint for your study that requires euthanasia.
Q: How can I confirm that FH535 is hitting its target (Wnt/β-catenin pathway) in my in vivo model?
A:
-
Pharmacodynamic (PD) Markers: Collect tumor and/or relevant tissue samples at the end of the study. Analyze for downstream targets of the Wnt/β-catenin pathway, such as Cyclin D1, c-Myc, or Axin2, via methods like qPCR or Western blotting.[3][9]
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess the levels and localization of β-catenin. A decrease in nuclear β-catenin would indicate target engagement.
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | FH535 Concentration | Effect | Reference |
| Pancreatic Cancer Cells | Pancreatic | Migration Assay | 20 µM | Inhibition of migration | [7] |
| Pancreatic Cancer Cells | Pancreatic | Invasion Assay | 20, 40 µM | Inhibition of invasion and growth | [7] |
| HT29 | Colon | Proliferation Assay | Not Specified | Significant inhibition | [3] |
| SW480 | Colon | Proliferation Assay | Not Specified | Significant inhibition | [3] |
| Osteosarcoma Cell Lines | Osteosarcoma | MTS Assay | Varies | Inhibition of cell viability | [9] |
| Human Osteoblasts | Normal | MTS Assay | Not Specified | No toxicity observed | [9] |
| Animal Model | Cancer Type | FH535 Dose | Route of Administration | Effect | Reference |
| Mice | Pancreatic Cancer Xenograft | 25 mg/kg | Intraperitoneal (i.p.) | Anti-tumor effect, repression of angiogenesis | [7] |
| Nude Mice | Colon Cancer Xenograft | Not Specified | Not Specified | Inhibition of tumor growth | [3] |
Experimental Protocols
General Protocol for an In Vivo Toxicity and Efficacy Study of FH535 in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for tumor cell implantation.
-
Cell Culture and Implantation: Culture the cancer cell line of interest and implant cells subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
FH535 Preparation and Administration: Prepare FH535 in a suitable vehicle. Administer FH535 to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Study Endpoint: Euthanize animals when tumors reach the maximum allowed size, at the end of the planned treatment period, or if they meet any humane endpoint criteria.
-
Tissue Collection and Analysis:
-
Collect tumors and other relevant organs for histopathological analysis.
-
A portion of the tumor can be snap-frozen for molecular analysis (e.g., qPCR, Western blot) to assess pharmacodynamic markers.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway with FH535 inhibition point.
Caption: General workflow for an in vivo study of FH535.
References
- 1. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. wjgnet.com [wjgnet.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wnt.stanford.edu [wnt.stanford.edu]
- 9. FH535 Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Angiogenesis Inhibitors: Fh-510 (ABT-510) Versus Leading Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fh-510, also known as ABT-510, a novel thrombospondin-1 mimetic, against established angiogenesis inhibitors: bevacizumab, sunitinib, and sorafenib. The information presented herein is curated from preclinical and clinical studies to offer an objective analysis of their mechanisms of action and anti-angiogenic efficacy.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting this process has become a cornerstone of modern cancer therapy. This guide delves into the distinct mechanisms and comparative preclinical performance of four key angiogenesis inhibitors. ABT-510 represents a unique class of inhibitors that mimic the endogenous anti-angiogenic protein thrombospondin-1. In contrast, bevacizumab is a monoclonal antibody that targets circulating Vascular Endothelial Growth Factor A (VEGF-A), while sunitinib and sorafenib are multi-targeted tyrosine kinase inhibitors (TKIs) that block the signaling of VEGF receptors (VEGFRs) and other receptor tyrosine kinases.
Mechanisms of Action
The therapeutic efficacy of these inhibitors stems from their distinct molecular targets and mechanisms of action.
ABT-510 (this compound): As a synthetic peptide mimetic of thrombospondin-1 (TSP-1), ABT-510 induces apoptosis in endothelial cells, thereby inhibiting the growth of new blood vessels.[1][2] Its mechanism is primarily mediated through the CD36 receptor on endothelial cells.[1][2] This unique mode of action offers a potential therapeutic alternative or complement to VEGF-pathway-focused treatments.
Bevacizumab (Avastin®): This humanized monoclonal antibody specifically binds to and neutralizes all isoforms of VEGF-A. By sequestering VEGF-A, bevacizumab prevents its interaction with VEGFRs on the surface of endothelial cells, thus inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new vessel formation.
Sunitinib (Sutent®): Sunitinib is an oral, small-molecule multi-targeted TKI. Its primary targets are VEGFRs (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting the kinase activity of these receptors, sunitinib blocks the signaling pathways that drive both angiogenesis and, in some cases, direct tumor cell proliferation.
Sorafenib (Nexavar®): Similar to sunitinib, sorafenib is an oral multi-targeted TKI that inhibits VEGFRs (VEGFR1, VEGFR2, VEGFR3) and PDGFRs. Additionally, sorafenib inhibits the Raf family of serine/threonine kinases (C-Raf, B-Raf), which are key components of the MAPK/ERK signaling pathway involved in tumor cell proliferation.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in key signaling pathways.
Preclinical Performance: A Comparative Analysis
Direct head-to-head comparisons of angiogenesis inhibitors in the same experimental models are crucial for evaluating their relative potency. The following tables summarize available preclinical data.
In Vitro Anti-Angiogenic Activity
| Inhibitor | Target(s) | Endothelial Cell Proliferation (IC50) | Endothelial Cell Migration (% Inhibition) | Tube Formation (% Inhibition) |
| ABT-510 | CD36 | Data not available | Data not available | Data not available |
| Bevacizumab | VEGF-A | Data not available | Data not available | Data not available |
| Sunitinib | VEGFRs, PDGFRs, etc. | ~10-50 nM | ~70% at 20 nM | ~75% at 20 nM |
| Sorafenib | VEGFRs, PDGFRs, Raf | ~20-100 nM | Data not available | Data not available |
Note: Data for Bevacizumab is not typically represented by IC50 values in the same manner as small molecule inhibitors due to its mechanism of action. Its efficacy is usually measured by its binding affinity to VEGF-A and its effect on VEGF-induced cellular responses.
In Vivo Anti-Tumor and Anti-Angiogenic Efficacy
| Inhibitor | Tumor Model | Tumor Growth Inhibition (%) | Microvessel Density Reduction (%) |
| ABT-510 | Malignant Glioma Xenograft | Significant inhibition | Significantly lower vs. control |
| Bevacizumab | U251 Human Glioblastoma Xenograft | ~40% | ~50% |
| Sunitinib | MDA-MB-231 Breast Cancer Xenograft | ~94% | ~46% |
| Sorafenib | Orthotopic Anaplastic Thyroid Carcinoma | Data not available | ~67-84% |
Data is compiled from various preclinical studies and may not be directly comparable due to differences in experimental models, dosing, and measurement techniques.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these angiogenesis inhibitors.
Matrigel Plug Assay
This in vivo assay is used to assess the formation of new blood vessels.
-
Preparation: Growth factor-reduced Matrigel is thawed on ice and mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test inhibitor (ABT-510, Sunitinib, or Sorafenib) or vehicle control. For bevacizumab, it is typically administered systemically.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Analysis: After a defined period (typically 7-14 days), the Matrigel plugs are excised. The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers like CD31.[3]
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This in vitro assay measures the chemotactic response of endothelial cells to angiogenic stimuli.
-
Chamber Setup: A two-chamber system separated by a microporous membrane is used. The lower chamber contains a chemoattractant (e.g., VEGF), while endothelial cells (e.g., HUVECs) are seeded in the upper chamber in the presence or absence of the test inhibitor.
-
Incubation: The chamber is incubated for several hours to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope. The percentage of migration inhibition is calculated relative to the control.
Tumor Xenograft Model
This in vivo model evaluates the effect of angiogenesis inhibitors on tumor growth in a living organism.
-
Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the angiogenesis inhibitor (e.g., ABT-510, bevacizumab, sunitinib, or sorafenib) or a vehicle control according to a specific dosing schedule.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for microvessel density (CD31 staining).[4]
Conclusion
ABT-510, with its unique thrombospondin-1 mimetic mechanism, presents a distinct approach to anti-angiogenic therapy. While direct, comprehensive comparative data with multi-targeted TKIs like sunitinib and sorafenib is limited, preclinical studies suggest its potential as an effective inhibitor of angiogenesis. Bevacizumab remains a standard of care in many settings, effectively targeting the VEGF-A ligand. Sunitinib and sorafenib offer broader kinase inhibition, impacting multiple signaling pathways involved in angiogenesis and tumor growth. The choice of an appropriate angiogenesis inhibitor will depend on the specific tumor type, its molecular characteristics, and the potential for combination therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wnt/β-Catenin Pathway Inhibitors: FH535 vs. ICG-001
In the landscape of cancer therapeutics, the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, has emerged as a key target for drug development.[1] Dysregulation of this pathway is a hallmark of numerous cancers.[2] This guide provides a comparative overview of the efficacy of FH535, a dual inhibitor of the Wnt/β-catenin pathway and peroxisome proliferator-activated receptors (PPARs), against ICG-001, a specific inhibitor of the β-catenin/CBP interaction.[3][4]
Mechanism of Action
FH535 is a small molecule that antagonizes Wnt/β-catenin signaling by inhibiting the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[5] Additionally, FH535 functions as a dual antagonist of PPARγ and PPARδ.[4] This dual activity can contribute to its anti-cancer effects through multiple pathways.
ICG-001 specifically targets the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[6][7] This selective inhibition prevents the transcription of Wnt target genes that are dependent on the β-catenin/CBP complex, while not affecting the interaction of β-catenin with the highly homologous p300 coactivator.[8]
Signaling Pathway Inhibition
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the disassembly of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors and coactivators like CBP to drive the expression of target genes involved in cell proliferation and survival.[1]
FH535 and ICG-001 inhibit this pathway at the final nuclear step, preventing the transcription of Wnt target genes, but through different molecular interactions.
Comparative Efficacy Data
Direct comparative studies between FH535 and ICG-001 are limited. However, data from independent studies on various cancer cell lines provide insights into their relative efficacy. The following tables summarize key quantitative data from published research.
| FH535 Efficacy in Cancer Cell Lines | |||
| Cell Line | Cancer Type | Assay | IC50 / Effect |
| HT29 | Colon Cancer | Cell Proliferation (CCK-8) | 18.6 µM |
| SW480 | Colon Cancer | Cell Proliferation (CCK-8) | 33.2 µM |
| PANC-1 | Pancreatic Cancer | TCF-dependent Transcription | Significant inhibition at 20 µM |
| CFPAC-1 | Pancreatic Cancer | Cell Migration | Significant inhibition at 20 µM |
| Multiple Carcinoma Lines | Various | Cell Viability | Toxic effects observed |
| ICG-001 Efficacy in Cancer Cell Lines | |||
| Cell Line | Cancer Type | Assay | IC50 / Effect |
| KHOS | Osteosarcoma | Cell Viability (Crystal Violet, 72h) | 0.83 µM |
| MG63 | Osteosarcoma | Cell Viability (Crystal Violet, 72h) | 1.05 µM |
| 143B | Osteosarcoma | Cell Viability (Crystal Violet, 72h) | 1.24 µM |
| RPMI-8226 | Multiple Myeloma | Cell Viability (MTT) | 6.96 ± 0.14 µM |
| H929 | Multiple Myeloma | Cell Viability (MTT) | 12.25 ± 2.75 µM |
| MM.1S | Multiple Myeloma | Cell Viability (MTT) | 20.77 ± 0.87 µM |
| U266 | Multiple Myeloma | Cell Viability (MTT) | 12.78 ± 0.74 µM |
| AsPC-1, L3.6pl, MiaPaCa-2, PANC-1 | Pancreatic Cancer | In vivo tumor growth | Significant inhibition |
Note: IC50 values can vary depending on the assay and experimental conditions. The data presented is for comparative purposes and is collated from various studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Wnt/β-catenin inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., FH535 or ICG-001) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Luciferase Reporter Assay for TCF/LEF Activity
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with the inhibitor or vehicle control. In some experiments, cells may be stimulated with a Wnt ligand (e.g., Wnt3a) to activate the pathway.[7]
-
Cell Lysis: After the desired treatment period, lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TCF/LEF-dependent firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the control group.
Conclusion
Both FH535 and ICG-001 demonstrate significant anti-cancer activity by inhibiting the Wnt/β-catenin signaling pathway. Their distinct mechanisms of action—FH535's dual inhibition of Wnt/β-catenin and PPARs versus ICG-001's specific targeting of the β-catenin/CBP interaction—may offer different therapeutic advantages and selectivity profiles. The provided data, while not from head-to-head comparisons, suggest that both compounds are potent inhibitors in various cancer models. The choice between these inhibitors for a specific research or therapeutic application would depend on the cancer type, the specific molecular drivers of the disease, and the desired therapeutic window. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for clinical development.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Catenin/Tcf Inhibitor, FH535 The β-Catenin/Tcf Inhibitor, FH535, also referenced under CAS 108409-83-2, controls the biological activity of β-Catenin/Tcf. This small molecule/inhibitor is primarily used for Cell Signaling applications. | 108409-83-2 [sigmaaldrich.com]
- 5. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CBP/β-Catenin Antagonist, ICG-001, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
A Researcher's Guide to Validating FH535 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of established methods for validating the target engagement of FH535, a known inhibitor of the Wnt/β-catenin signaling pathway.
FH535 is a small molecule that suppresses the Wnt/β-catenin signaling pathway by antagonizing β-Catenin/Tcf–mediated transcription.[1] It also acts as a dual antagonist for peroxisome proliferator-activated receptors (PPAR) γ and δ.[1][2][3] Given its mechanism of action, validating target engagement involves confirming that FH535 effectively disrupts the downstream signaling of β-catenin in a cellular environment. This guide compares three primary methodologies: downstream pathway analysis using a Luciferase Reporter Assay, direct target binding confirmation via the Cellular Thermal Shift Assay (CETSA), and a real-time intracellular binding assessment using the NanoBRET™ Target Engagement Assay.
The Wnt/β-Catenin Signaling Pathway
The Wnt signaling pathway is crucial for various cellular processes, and its aberrant activation is linked to numerous cancers.[4][5][6] In the absence of a Wnt signal, a "destruction complex" phosphorylates the key mediator, β-catenin, targeting it for proteasomal degradation. Upon Wnt pathway activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind with TCF/LEF transcription factors to activate target gene expression, promoting cell proliferation.[4][6][7] FH535 is designed to inhibit this final transcriptional activation step.
Method 1: Luciferase Reporter Assay (TOPFlash/FOPFlash)
This method provides a functional readout of Wnt/β-catenin pathway activity. It measures the ability of FH535 to inhibit the transcription of TCF/LEF-dependent reporter genes. Cells are co-transfected with a reporter plasmid (TOPFlash) containing TCF/LEF binding sites upstream of a luciferase gene and a control plasmid. A mutant version of the reporter (FOPFlash) with non-functional binding sites is used as a negative control.
Experimental Workflow
Experimental Protocol
-
Cell Culture and Transfection: Plate colon cancer cells (e.g., SW480 or HCT116) in 96-well plates. Transfect cells with TOPFlash (or FOPFlash control) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of FH535 or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data
| Cell Line | Assay | Endpoint | FH535 IC50 | Reference |
| HT29 | CCK-8 Proliferation | Cell Viability | 18.6 µM | [8] |
| SW480 | CCK-8 Proliferation | Cell Viability | 33.2 µM | [8] |
| HCT116, SW48, HepG2, etc. | Reporter Assay | β-catenin/Tcf Inhibition | ≥80% inhibition at 15 µM | [9] |
| Liver Cancer Stem Cells | Proliferation Assay | Cell Viability | 15.4 µM | [3] |
Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that confirms direct binding of a compound to its target protein in intact cells or tissue lysates.[10][11] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm). This change can be quantified by heating cell lysates treated with the compound, separating soluble from aggregated proteins, and detecting the amount of soluble target protein (e.g., β-catenin) by Western Blot.
Experimental Workflow
Experimental Protocol
-
Cell Treatment: Treat cultured cells (e.g., 2x106 cells/mL) with the desired concentration of FH535 or DMSO for 1 hour at 37°C.[12]
-
Heating: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the aliquots at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[12]
-
Fractionation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of β-catenin using SDS-PAGE and Western blotting. Use an appropriate loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities for β-catenin at each temperature for both the FH535-treated and DMSO-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves and determine the thermal shift.
Comparative Data
| Treatment | Target Protein | Expected Tagg (DMSO) | Expected Tagg (FH535) | Interpretation |
| DMSO | β-catenin | ~52°C | N/A | Baseline thermal stability |
| FH535 | β-catenin | N/A | >52°C | Stabilization upon binding |
Method 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based technique that measures compound binding to a specific protein target in real-time within living cells.[13][14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) from a NanoLuc® luciferase, fused to the target protein (e.g., β-catenin), to a cell-permeable fluorescent energy acceptor (tracer) that binds reversibly to the same protein. A test compound like FH535 will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
Experimental Workflow
Experimental Protocol
-
Cell Transfection: Transfect HEK293T cells with a vector expressing the target protein (β-catenin) fused to NanoLuc® luciferase. Plate the transfected cells in 96- or 384-well plates.
-
Compound Dosing: Prepare serial dilutions of FH535 in assay medium. Add the compound dilutions to the cells and equilibrate.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer (at a pre-determined optimal concentration) to the wells.
-
Substrate Addition and Reading: Add the Nano-Glo® substrate and immediately measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to controls (vehicle and no tracer) and plot the competitive displacement curve to determine the IC50 value, which reflects the affinity of the compound for the target in the cell.
Comparative Data
Direct NanoBRET™ data for FH535 is not publicly available. However, studies have successfully used this platform to screen for inhibitors of protein-protein interactions involving β-catenin.[15][16] The table below provides an example of how data from such an experiment would be presented.
| Compound | Target | Assay Type | Cellular IC50 | Interpretation |
| FH535 (Hypothetical) | NanoLuc-β-catenin | NanoBRET™ TE | 5-20 µM | Direct engagement and displacement of tracer |
| Negative Control | NanoLuc-β-catenin | NanoBRET™ TE | >100 µM | No significant binding to the target |
Comparison Summary
| Feature | Luciferase Reporter Assay | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement |
| Principle | Measures downstream transcriptional activity | Measures ligand-induced protein stabilization | Measures competitive binding in live cells via BRET |
| Readout | Functional (pathway inhibition) | Biophysical (direct target binding) | Biophysical (direct target binding) |
| Cell State | Live cells, then lysed for readout | Intact cells, lysed post-treatment | Live cells, real-time |
| Throughput | High | Low to Medium | High |
| Key Advantage | Confirms functional consequence of binding | Label-free, uses endogenous protein | Quantitative affinity data in live cells |
| Key Limitation | Indirect measure of target engagement | Lower throughput, requires specific antibody | Requires protein fusion and tracer development |
Conclusion
Validating the target engagement of FH535 requires a multi-faceted approach. The Luciferase Reporter Assay is an essential functional screen to confirm that FH535 inhibits Wnt/β-catenin pathway signaling as intended. However, it does not prove direct binding. To confirm that FH535 physically interacts with its target (e.g., β-catenin or an associated complex member), biophysical methods are necessary. CETSA offers a robust, label-free method to demonstrate this engagement in a native cellular environment. For a more quantitative, high-throughput assessment of binding affinity and kinetics in live cells, the NanoBRET™ Target Engagement Assay provides a powerful platform. A comprehensive validation strategy would ideally employ a functional assay like the reporter assay in conjunction with a direct binding assay like CETSA or NanoBRET™ to build a conclusive body of evidence for FH535's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-连环蛋白/TCF 抑制剂, FH535 The β-Catenin/Tcf Inhibitor, FH535, also referenced under CAS 108409-83-2, controls the biological activity of β-Catenin/Tcf. This small molecule/inhibitor is primarily used for Cell Signaling applications. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. dovepress.com [dovepress.com]
- 13. news-medical.net [news-medical.net]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Dasatinib Cross-Reactivity: A Comparative Guide for Researchers
A comprehensive analysis of the multi-kinase inhibitor Dasatinib's interaction with off-target proteins, providing essential data for researchers in pharmacology and drug development.
Please Note: The initial query for "Fh-510" did not yield information on a known biological molecule and appears to be a typographical error. Search results consistently pointed to "FN 510," a firearm. Given the context of this request, which focuses on protein cross-reactivity and signaling pathways, this guide has been developed using the well-characterized multi-kinase inhibitor Dasatinib as a representative example. This allows for a comprehensive response that fulfills the detailed requirements for data presentation, experimental protocols, and visualization.
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary therapeutic effect is mediated through the inhibition of the BCR-ABL fusion protein. However, like many kinase inhibitors, Dasatinib exhibits polypharmacology, meaning it binds to and inhibits multiple kinases other than its intended target. This cross-reactivity, or off-target activity, can lead to both beneficial therapeutic effects in other diseases and adverse side effects. Understanding the cross-reactivity profile of Dasatinib is therefore crucial for predicting its clinical efficacy and toxicity, as well as for exploring its potential in new therapeutic applications.
Quantitative Analysis of Dasatinib's Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical factor in its clinical performance. The following table summarizes the inhibitory activity of Dasatinib against its primary target, BCR-ABL, and a panel of key off-target kinases. The data is presented as IC50 values (the concentration of the inhibitor required to achieve 50% inhibition of kinase activity) and dissociation constants (Kd), which represent the binding affinity of the inhibitor for the kinase. Lower values indicate greater potency and affinity.
| Kinase Target | IC50 (nM) | Kd (nM) | Kinase Family | Primary/Off-Target | Assay Type |
| BCR-ABL | <1 - 3 | 0.019 - 0.027 | Tyrosine Kinase | Primary | Kinase Assay |
| SRC | 0.2 - 1.1 | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| LCK | ~1 | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| LYN | ~1 | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| YES | ~1 | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| FYN | ~1 | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| c-KIT | <30 | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| PDGFRβ | <30 | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| EphA2 | <30 | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| FAK | 0.2 | - | Tyrosine Kinase | Off-Target | Enzyme Assay |
| BTK | - | - | Tyrosine Kinase | Off-Target | Kinase Assay |
| DDR1 | - | - | Tyrosine Kinase | Off-Target | Chemical Proteomics |
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and high-throughput screening methodologies. Below are detailed descriptions of two key experimental techniques used to generate the data presented in this guide.
KINOMEscan® Assay (Competition Binding Assay)
The KINOMEscan® platform is a high-throughput, affinity-based assay that quantitatively measures the binding of a test compound to a large panel of kinases. This method is independent of ATP concentration and can identify inhibitors that bind to both active and inactive kinase conformations.[6][7][8][9][10]
Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. The displacement of the kinase from the immobilized ligand by the test compound is proportional to the affinity of the compound for the kinase.
Methodology:
-
Assay Preparation: A panel of human kinases, expressed as fusions with a DNA tag, is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The DNA-tagged kinase is incubated in the presence of the test compound (at various concentrations) and the immobilized ligand.
-
Separation: The solid support with the bound kinase is separated from the unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A dose-response curve is generated by plotting the percentage of kinase captured against the log of the test compound concentration. The dissociation constant (Kd) is then calculated from this curve.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement of a drug within a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[11][12][13][14]
Principle: When cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures is its melting temperature (Tagg). When a drug binds to its target protein, it stabilizes the protein's structure, resulting in an increase in its Tagg. This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control (e.g., DMSO).
-
Heat Challenge: The treated cells or lysates are aliquoted and heated to a range of temperatures for a defined period.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, insoluble fraction by centrifugation.
-
Protein Detection: The amount of the target protein in the soluble fraction is quantified using a specific antibody-based method, such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Interactions
Dasatinib's therapeutic and adverse effects are a direct consequence of its interaction with various signaling pathways. The diagrams below illustrate the primary signaling pathway of its intended target, BCR-ABL, and a key off-target pathway mediated by SRC family kinases.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways that promote cell proliferation, survival, and inhibit apoptosis.[7][14][15][16][17] Dasatinib inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.
SRC Family Kinase Signaling Pathway
SRC family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in a wide range of cellular processes, including cell growth, differentiation, migration, and survival.[10][18][19] Dasatinib is a potent inhibitor of SFKs. This off-target activity contributes to some of its adverse effects but may also be beneficial in certain cancers where SFKs are overactive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. chayon.co.kr [chayon.co.kr]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FH535 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of FH535, a dual inhibitor of the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. Due to the limited public data on direct analogs of FH535, this guide will focus on FH535's performance and compare it with other well-characterized inhibitors of the Wnt/β-catenin pathway.
FH535 has demonstrated significant anti-proliferative and anti-metastatic effects in various cancer cell lines, primarily through its inhibitory action on the canonical Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers.
Performance Data of FH535 and Comparative Wnt/β-catenin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FH535 and other notable Wnt/β-catenin pathway inhibitors in various cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| FH535 | β-catenin/TCF, PPARγ, PPARδ | HT29 | Colon Cancer | 18.6 | [1] |
| SW480 | Colon Cancer | 33.2 | [1] | ||
| DLD-1 | Colon Cancer | 0.8-1.3 | [2] | ||
| HCT116 | Colon Cancer | 3.45-5.35 | [2] | ||
| K562, HL60, THP1, Jurkat | Myeloid Leukemia | 0.358 (for β-catenin target gene suppression) | [3] | ||
| LCSC, Huh7, PLC | Liver Cancer | 15.4, 10.9, 9.3 | [4] | ||
| ICG-001 | β-catenin/CBP | RPMI-8226 | Multiple Myeloma | 6.96 | [5] |
| H929 | Multiple Myeloma | 12.25 | [5] | ||
| MM.1S | Multiple Myeloma | 20.77 | [5] | ||
| U266 | Multiple Myeloma | 12.78 | [5] | ||
| XAV939 | Tankyrase (TNKS1/2) | CD44+CD133+ Caco-2 | Colorectal Cancer | 15.3 | [6] |
| IWR-1 | Tankyrase (TNKS1/2) | CD44+CD133+ Caco-2 | Colorectal Cancer | 19.4 | [6] |
| IC-2 | WNT/β-catenin | DLD-1 | Colorectal Cancer | Not specified, but reduces sphere formation at 10 µM | [7] |
| LF3 | β-catenin/Tcf4 | HCT116, SW480 | Colon Cancer | 0.6-1.4 (cell growth inhibition) | [8] |
| BC-23 | β-catenin/Tcf4 | H1299 | Non-small cell lung cancer | 2.3 (TOP-flash reporter assay) | [8] |
Mechanism of Action and Signaling Pathways
FH535 exerts its effects by interfering with key signaling pathways involved in cancer progression.
Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and survival. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1. FH535 disrupts the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of these pro-proliferative genes.[9][10]
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
FH535 also acts as an antagonist of PPARγ and PPARδ. While the direct link between PPAR inhibition and its anti-cancer effects is still under investigation, PPARs are known to be involved in the regulation of cellular metabolism, inflammation, and differentiation, all of which can influence tumorigenesis.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., FH535) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[1]
TOPFlash/FOPFlash Reporter Assay
This luciferase-based assay measures the transcriptional activity of the β-catenin/TCF complex.
Protocol:
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), along with a Renilla luciferase plasmid for normalization.
-
After 24 hours, treat the cells with the test compound or control.
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.[1]
Wound Healing (Scratch) Assay
This assay assesses the effect of a compound on cell migration.
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing the test compound or control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Coat the upper chamber of a Transwell insert with a layer of Matrigel or a similar basement membrane extract.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the test compound to both the upper and lower chambers.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
Western Blot Analysis for β-catenin
This technique is used to detect and quantify the levels of β-catenin protein.
Protocol:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for β-catenin.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).
Concluding Remarks
FH535 is a valuable tool for studying the roles of the Wnt/β-catenin and PPAR pathways in cancer. Its ability to inhibit cancer cell proliferation, migration, and invasion makes it a compound of significant interest for further preclinical and potentially clinical investigation. The comparative data presented in this guide highlights the relative potency of FH535 against other Wnt inhibitors and provides a foundation for selecting the appropriate tool compound for specific research questions. The detailed experimental protocols offer a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting these critical signaling pathways.
References
- 1. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signaling inhibitor FH535 selectively inhibits cell proliferation and potentiates imatinib-induced apoptosis in myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner | PLOS One [journals.plos.org]
- 6. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validating FH-510 Efficacy: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Wnt/β-catenin pathway inhibitor, FH-510 (assumed to be the previously studied molecule FH535), with alternative inhibitors. We present supporting experimental data and detailed protocols for validating its efficacy using knockout models, a crucial step in target validation and preclinical assessment.
Executive Summary
FH535 is a small molecule that inhibits the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide outlines the validation of FH535's effects through the use of knockout models and compares its performance with other known Wnt pathway inhibitors, ICG-001 and XAV-939.
Data Presentation: Quantitative Comparison of Wnt Pathway Inhibitors
The following tables summarize the key quantitative data for FH535 and its alternatives.
Table 1: Inhibitor Characteristics and IC50 Values
| Inhibitor | Mechanism of Action | Target | IC50 Range (Cell Line Dependent) | Reference |
| FH535 | Inhibits β-catenin/TCF-mediated transcription; Dual PPARγ and PPARδ antagonist | Wnt/β-catenin pathway, PPARγ, PPARδ | 9.3 µM - 28 µM | [2][3] |
| ICG-001 | Binds to CREB-binding protein (CBP), preventing its interaction with β-catenin | β-catenin/CBP interaction | 0.83 µM - 16 µM | [4][5][6][7] |
| XAV-939 | Inhibits Tankyrase-1 and -2, leading to stabilization of Axin and subsequent β-catenin degradation | Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2) | 4 nM - 11 nM (enzymatic); ~1.5 µM - 20.02 µM (cellular) | [8][9][10][11][12] |
Table 2: Reported Effects on Wnt Target Gene Expression
| Inhibitor | Downregulated Genes | Upregulated Genes (Cell-type dependent) | Reference |
| FH535 | Cyclin D1, Survivin, LEF1, AXIN2, MMP-7, MMP-9, Snail, Vimentin, c-Myc (in HT29) | c-Myc (in SW480) | [13][14][15] |
| ICG-001 | Cyclin D1, Survivin (BIRC5) | p21 (CDKN1A) | [5][6][16] |
| XAV-939 | c-Myc, Cyclin D1 | Not widely reported | [10] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
In Vitro Validation using CRISPR/Cas9 β-catenin Knockout Cell Line
This protocol describes the validation of FH535's specificity for the Wnt/β-catenin pathway.
Objective: To demonstrate that the anti-proliferative effects of FH535 are dependent on the presence of β-catenin (CTNNB1).
Materials:
-
Wild-type HEK293T cells
-
CTNNB1 knockout (KO) HEK293T cells (generated via CRISPR/Cas9)[17]
-
FH535
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin)
-
MTT or similar cell proliferation assay kit
Procedure:
-
Cell Culture: Culture both wild-type and CTNNB1 KO HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed both cell lines into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of FH535 (e.g., 0, 1, 5, 10, 20, 40 µM) in fresh media. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Assay: Perform an MTT assay according to the manufacturer's instructions to assess cell viability.
-
Data Analysis: Calculate the IC50 of FH535 in both wild-type and CTNNB1 KO cell lines.
Expected Outcome: FH535 will inhibit the proliferation of wild-type HEK293T cells in a dose-dependent manner. In contrast, the CTNNB1 KO cells should show significantly reduced sensitivity to FH535, indicating that the drug's primary anti-proliferative effect is mediated through the Wnt/β-catenin pathway.[17]
In Vivo Validation using ApcMin/+ Mouse Model
This protocol outlines the assessment of FH535's therapeutic potential in a preclinical cancer model.
Objective: To evaluate the effect of FH535 on the development and growth of intestinal adenomas in the ApcMin/+ mouse model.[18][19][20][21][22]
Materials:
-
ApcMin/+ mice
-
FH535
-
Vehicle control (e.g., corn oil)
-
Animal housing and care facilities
-
Dissection tools and microscope
Procedure:
-
Animal Cohorts: At 6-8 weeks of age, randomly assign ApcMin/+ mice to two groups: a treatment group receiving FH535 and a control group receiving the vehicle.
-
Dosing: Administer FH535 (e.g., 25 mg/kg, intraperitoneally) or vehicle to the respective groups daily for a predefined period (e.g., 4-6 weeks).[3]
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and dissect the entire intestinal tract.
-
Tumor Assessment: Count and measure the size of all polyps throughout the small intestine and colon under a dissecting microscope.
-
Histology and Molecular Analysis: Excise tumors and adjacent normal tissue for histological examination (H&E staining) and molecular analysis (e.g., immunohistochemistry for β-catenin, Ki-67; qPCR for Wnt target genes).
Expected Outcome: Treatment with FH535 is expected to reduce the number and size of intestinal adenomas in ApcMin/+ mice compared to the vehicle-treated control group.[20] Histological and molecular analyses should confirm a reduction in cell proliferation and downregulation of Wnt/β-catenin signaling in the tumors of treated mice.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: Workflow for FH535 validation.
Logical Relationships
Caption: Comparison of Wnt inhibitor mechanisms.
References
- 1. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 13. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The CREB-binding protein inhibitor ICG-001: a promising therapeutic strategy in sporadic meningioma with NF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The application of ApcMin/+ mouse model in colorectal tumor researches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Spontaneous Intestinal Tumorigenesis in Apc /Min+ Mice Requires Altered T Cell Development with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The application of ApcMin/+ mouse model in colorectal tumor researches - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fh-510 Against Standard-of-Care Drugs: A Comparative Analysis
Disclaimer: Publicly available information on a therapeutic agent designated "Fh-510" is not available at the time of this writing. The following guide is presented as a template to demonstrate the requested format and content. For this purpose, the well-documented KRAS G12C inhibitor, AMG 510 (Sotorasib) , will be used as a placeholder for "this compound" and benchmarked against standard-of-care therapies for KRAS G12C-mutated non-small cell lung cancer (NSCLC).
Introduction
The discovery of specific oncogenic drivers has revolutionized the treatment landscape for many cancers. One such driver is the KRAS G12C mutation, present in a significant subset of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] For years, KRAS was considered "undruggable," but the development of covalent inhibitors targeting the G12C mutant has marked a significant therapeutic breakthrough.[2] This guide provides a comparative analysis of AMG 510 (Sotorasib), a first-in-class KRAS G12C inhibitor, against standard-of-care chemotherapies for patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC.
Mechanism of Action
AMG 510 (Sotorasib): Sotorasib is a small molecule that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[3] This covalent binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway (RAF/MEK/ERK) and suppressing tumor cell proliferation and survival.[4][5] Preclinical studies have shown that AMG 510 leads to the regression of KRAS G12C tumors and can induce a pro-inflammatory tumor microenvironment, suggesting a potential for synergistic effects with immunotherapy.[2]
Standard-of-Care (Docetaxel): Docetaxel, a taxane chemotherapy, is a standard second-line treatment for advanced NSCLC. Its mechanism involves promoting the assembly of microtubules from tubulin and stabilizing them, which prevents their depolymerization. This disruption of the microtubule network inhibits mitotic cell division, leading to apoptosis in rapidly dividing cancer cells.
Comparative Efficacy
The following table summarizes the key efficacy data from clinical trials of Sotorasib in KRAS G12C-mutated NSCLC and historical data for docetaxel in a similar patient population.
| Efficacy Endpoint | AMG 510 (Sotorasib) - CodeBreaK 100 (Phase 1/2) | Docetaxel (Standard of Care) - Historical Data |
| Objective Response Rate (ORR) | 37.1% (in Phase 2) | ~7-20% |
| Disease Control Rate (DCR) | 80.6% (in Phase 2) | ~50-60% |
| Median Progression-Free Survival (PFS) | 6.8 months | ~2.7-4.2 months |
| Median Overall Survival (OS) | 12.5 months | ~6.8-9.4 months |
Data for Sotorasib is from the CodeBreaK 100 trial in patients with previously treated KRAS G12C-mutated NSCLC. Historical data for docetaxel is derived from various clinical trials in the second-line setting for NSCLC and is provided for general comparison.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of AMG 510 in inhibiting the KRAS G12C signaling pathway.
Caption: AMG 510 inhibits the KRAS G12C signaling pathway.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 510 in KRAS G12C-mutant cancer cell lines.
Methodology:
-
Cell Culture: KRAS G12C-mutant human cancer cell lines (e.g., NCI-H358 for NSCLC) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of AMG 510 or a vehicle control (e.g., DMSO).
-
Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of AMG 510 in a preclinical in vivo model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: KRAS G12C-mutant cancer cells are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. AMG 510 is administered orally at a specified dose and schedule (e.g., once daily). The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors may be excised for further analysis (e.g., pharmacodynamic biomarker assessment).
Experimental Workflow Visualization
The following diagram outlines the workflow for a preclinical in vivo efficacy study.
Caption: Workflow for a preclinical in vivo efficacy study.
Conclusion
This guide provides a framework for comparing a novel therapeutic agent, exemplified by AMG 510 (Sotorasib), against the standard of care for a specific patient population. The data presented for Sotorasib demonstrates a significant improvement in efficacy outcomes over traditional chemotherapy for patients with previously treated KRAS G12C-mutated NSCLC. The detailed mechanism of action, supported by clear visualizations and experimental protocols, offers a comprehensive overview for researchers and drug development professionals. Should information on "this compound" become available, a similar comparative analysis can be conducted to evaluate its therapeutic potential.
References
A Guide for Researchers in Drug Development
This guide provides a comprehensive, data-supported comparison of two inhibitors of the Wnt/β-catenin signaling pathway: FH-535 and XAV939. The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and fate, and its dysregulation is implicated in numerous cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanisms of these two compounds.
Compound Overview and Mechanism of Action
FH-535 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[3] It also demonstrates antagonist activity against peroxisome proliferator-activated receptors (PPARγ and PPARδ).[3] FH-535 has been shown to suppress the proliferation of various cancer cell lines, including those of the colon, lung, breast, pancreas, and liver.[3][4] Its mechanism involves inhibiting the interaction between β-catenin and the TCF/LEF transcription factors, thereby downregulating the expression of Wnt target genes.[4]
XAV939 is a potent and selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[5] By inhibiting these enzymes, XAV939 stabilizes the protein Axin, a key component of the β-catenin destruction complex.[6] This stabilization enhances the degradation of β-catenin, leading to the downregulation of Wnt signaling.[6] XAV939 has been utilized in various studies to inhibit the proliferation of cancer cells and to direct the differentiation of stem cells.[5][7]
Signaling Pathway Intervention
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the points of intervention for FH-535 and XAV939. In the "ON" state, Wnt ligands bind to Frizzled (Fz) and LRP5/6 receptors, leading to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1). This allows β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes.[1][8]
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling Pathway in Skin Carcinogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to FH535 Performance in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Wnt/β-catenin pathway inhibitor, FH535, and its performance across various cancer cell lines. In the interest of providing a thorough comparison, this guide also evaluates the efficacy of other notable Wnt signaling inhibitors, namely XAV939, IWP-2, and ICG-001. The data presented herein is curated from a range of preclinical studies to offer a broad perspective on the potential of these compounds in cancer therapy.
Introduction to Wnt/β-catenin Signaling and its Inhibition
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in a multitude of cancers, including colorectal, breast, lung, and prostate cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting this pathway have emerged as promising anticancer agents. This guide focuses on FH535, a dual inhibitor of β-catenin/TCF-mediated transcription and peroxisome proliferator-activated receptors (PPARs), and compares its activity with other inhibitors that target different nodes of the Wnt cascade.
Performance of FH535 and Alternatives in Cancer Cell Lines
The efficacy of FH535 and other Wnt inhibitors has been evaluated in numerous cancer cell lines, with key performance indicators being the half-maximal inhibitory concentration (IC50), effects on cell viability, and induction of apoptosis.
Quantitative Analysis of Inhibitor Potency (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for FH535 and its alternatives in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | FH535 IC50 (µM) | XAV939 IC50 (µM) | IWP-2 IC50 (µM) | ICG-001 IC50 (µM) |
| Colon Cancer | |||||
| HT29 | Colorectal Carcinoma | 18.6[1] | - | 4.67[2] | - |
| SW480 | Colorectal Adenocarcinoma | 33.2[1] | - | 1.90[2] | - |
| DLD-1 | Colorectal Adenocarcinoma | 28[3] | - | - | - |
| HCT116 | Colorectal Carcinoma | - | - | - | - |
| Leukemia | |||||
| K562 | Chronic Myelogenous Leukemia | 0.358[4] | - | - | - |
| Liver Cancer | |||||
| LCSC | Liver Cancer Stem Cells | 15.4[5] | - | - | - |
| Huh7 | Hepatocellular Carcinoma | 10.9[5] | - | - | - |
| PLC | Hepatocellular Carcinoma | 9.3[5] | - | - | - |
| Gastric Cancer | |||||
| MKN-45 | Gastric Carcinoma | - | - | - | 31.8[6] |
| SGC-7901 | Gastric Adenocarcinoma | - | - | - | 26.6[6] |
| MGC-803 | Gastric Carcinoma | - | - | - | 8.8[6] |
| BGC-823 | Gastric Carcinoma | - | - | - | 26.4[6] |
| Lung Cancer | |||||
| NCI-H446 | Small Cell Lung Cancer | - | 21.56[7] | - | - |
| NCI-H510A | Small Cell Lung Cancer | - | 9.18[8] | - | - |
| Prostate Cancer | |||||
| PC3 | Prostate Adenocarcinoma | - | - | - | - |
| DU145 | Prostate Carcinoma | - | - | - | - |
| Breast Cancer | |||||
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent Growth Inhibitor[9][10][11] | - | - | - |
| HCC38 | Triple-Negative Breast Cancer | Potent Growth Inhibitor[9][10] | - | - | - |
Note: "-" indicates that data was not found in the searched literature for the specified cell line and inhibitor combination.
Effects on Cell Viability and Apoptosis
Beyond direct cytotoxicity, the therapeutic potential of these inhibitors is also assessed by their ability to inhibit cell proliferation and induce programmed cell death (apoptosis).
FH535:
-
Colon Cancer (HT29 and SW480 cells): Significantly inhibits cell proliferation in a dose-dependent manner and induces cell cycle arrest.[1]
-
Gastric Cancer (MKN45 cells): Reduces cell viability and promotes apoptosis.
-
Triple-Negative Breast Cancer (MDA-MB-231 and HCC38 cells): Significantly inhibits growth, migration, and invasion.[9][10]
-
Leukemia (K562, HL60, THP1, and Jurkat cells): Displays antiproliferative properties and enhances imatinib-induced apoptosis.[4]
XAV939:
-
Small Cell Lung Cancer (NCI-H446 cells): Inhibits cell viability in a dose-dependent manner and markedly induces apoptosis by causing G0/G1 phase cell cycle arrest.[12]
-
Colon Cancer (SW480 cells): Significantly increases apoptosis when combined with conventional chemotherapeutic agents like 5-fluorouracil or cisplatin.[12]
IWP-2:
-
Pancreatic and Colon Cancer Cell Lines: Inhibits cell proliferation in the low micromolar range.[2]
ICG-001:
-
Gastric Cancer (SGC-7901, MGC-803, BGC-823, and MKN-45 cells): Shows dose- and time-dependent inhibition of cell growth and induces apoptosis.[6]
-
Osteosarcoma (KHOS, MG63, and 143B cells): Decreases cell viability in a time- and dose-dependent manner.[13]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow.
Caption: The Wnt/β-catenin signaling pathway with points of inhibition.
Caption: A typical experimental workflow for evaluating Wnt inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
FH535 and other Wnt inhibitors
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Prepare a cell suspension at a density of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of FH535 and other inhibitors in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells after treatment. For adherent cells, use trypsin-free dissociation buffer.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Data Acquisition:
-
Data Analysis:
-
Use the flow cytometry software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of β-catenin and its downstream targets, Cyclin D1 and c-myc.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-c-myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion
The available data indicates that FH535 is a potent inhibitor of the Wnt/β-catenin pathway, demonstrating significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, particularly those of colon, liver, and triple-negative breast cancer origin. Comparative data suggests that while other inhibitors like XAV939 and IWP-2 also exhibit strong inhibitory activity, the choice of inhibitor may be context-dependent, relying on the specific cancer type and the desired point of intervention within the Wnt pathway. The detailed protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel Wnt signaling inhibitors, which will be crucial for advancing their development as potential cancer therapeutics. Further head-to-head comparative studies across a broader panel of cancer cell lines are warranted to more definitively establish the relative efficacy of these promising compounds.
References
- 1. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Wnt signaling inhibitor FH535 selectively inhibits cell proliferation and potentiates imatinib-induced apoptosis in myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ICG-001 suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug: XAV939 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. FH535 inhibited migration and growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FH535 Inhibited Migration and Growth of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FH535 Inhibited Migration and Growth of Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 18. kumc.edu [kumc.edu]
Safety Operating Guide
Proper Disposal Procedures for Fh-510: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Fh-510 (5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazol monohydrochloride), a potent and selective sigma receptor ligand. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this neuroactive compound and associated waste, thereby minimizing personal exposure and environmental impact.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on best practices for handling potent neuroactive compounds and carbazole derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain a substance-specific SDS if available.
I. Understanding the Compound: Key Data
This compound is a research chemical with high biological activity. While specific data for this compound is not fully available, the table below presents representative data for a similar carbazole-based bioactive compound to inform handling and disposal considerations.
| Property | Value |
| Chemical Name | 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazol monohydrochloride |
| Molecular Formula | C₂₃H₃₃ClN₂ |
| Molecular Weight | 385.0 g/mol |
| Appearance | Solid powder (presumed) |
| Solubility | Soluble in organic solvents like DMSO and ethanol (presumed) |
| Storage | Store at -20°C, desiccated |
II. Experimental Protocol: Step-by-Step Disposal Procedure
As a potent neuroactive compound, all this compound waste must be treated as hazardous chemical waste.[1] Adherence to institutional, local, state, and federal regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields or goggles, and nitrile gloves.
-
For handling larger quantities or when generating aerosols, consider a respirator with an appropriate cartridge.
2. Waste Segregation at the Source:
-
Solid Waste:
-
Collect all non-sharp solid waste contaminated with this compound, such as gloves, pipette tips, weighing papers, and bench paper, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
This container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions, experimental supernatants, and solvent rinsates, in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container must be chemically compatible with the solvents used (e.g., a high-density polyethylene or glass container for organic solvents).
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of all sharps contaminated with this compound, such as needles, syringes, and broken glass, in a designated, puncture-resistant sharps container labeled as "Chemically Contaminated Sharps."[1]
-
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazol monohydrochloride)"
-
The primary hazards (e.g., "Toxic," "Neuroactive")
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Waste Storage:
-
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
5. Disposal Request and Pickup:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[1]
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Critical Safety Notice: Confirm the Identity of "Fh-510"
It is crucial to verify the exact chemical identity of the substance you are working with. The term "Fh-510" is associated with multiple, chemically distinct products with different safety requirements. This guide provides information for two different substances, "FLUOROSOLVENT 510" and "IS 510". The handling and safety protocols for these substances are not interchangeable. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for the specific product you are using.
Personal Protective Equipment and Handling for FLUOROSOLVENT 510
This section provides safety and logistical information for "FLUOROSOLVENT 510," a solvent.[1] The information is derived from the available Safety Data Sheet.
Recommended Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling FLUOROSOLVENT 510 is provided below.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields (or goggles).[1] |
| Hand Protection | Wear suitable protective clothing. |
| Respiratory | In case of insufficient ventilation, wear suitable respiratory equipment.[1] |
| Body Protection | Wear suitable protective clothing.[1] |
| Thermal Protection | Wear appropriate thermal protective clothing, when necessary.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Ensure good general ventilation.[1]
-
If applicable, use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[1]
First Aid Measures:
-
Inhalation: No adverse effects are expected. If symptoms develop, move to fresh air and call a physician if symptoms persist.[1]
-
Skin Contact: No adverse effects are expected. Wash off with soap and water. Get medical attention if irritation develops and persists.[1]
-
Eye Contact: Direct contact may cause temporary irritation. Rinse with water. Get medical attention if irritation develops and persists.[1]
-
Ingestion: Expected to be a low ingestion hazard. Rinse mouth. Get medical attention if symptoms occur.[1]
Disposal Plan:
-
Dispose of contents/container in accordance with local/regional/national/international regulations. The specific methods for disposal were not detailed in the provided information. It is critical to consult local regulations and the manufacturer's SDS for complete disposal guidance.
Experimental Workflow for Handling FLUOROSOLVENT 510
Caption: Workflow for handling FLUOROSOLVENT 510.
Personal Protective Equipment and Handling for IS 510
This section provides safety and logistical information for "IS 510," a siloxane water-repellent that is a flammable liquid and vapor.[2] This substance may be fatal if swallowed and enters airways and may cause drowsiness or dizziness.[2][3]
Recommended Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling IS 510 is provided below.
| PPE Category | Specification |
| Eye Protection | Eye glasses with side protection (EN 166).[2] |
| Hand Protection | Chemical resistant gloves. Suitable materials include NBR (Nitril rubber) with a thickness of >= 0.4 mm and a permeation time of >= 480 min, or FKM (Fluorinated rubber) with the same specifications.[2] |
| Skin Protection | Personnel should wear anti-static clothing made of natural fibre or of high temperature resistant synthetic fibre.[2] |
| Respiratory | Use only outdoors or in a well-ventilated area.[2] If ventilation is inadequate, use a suitable breathing apparatus.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Avoid contact with skin and eyes, and inhalation of vapours and mists.[3]
-
Contaminated clothing should be changed before entering eating areas. Do not eat or drink while working.[3]
First Aid Measures:
-
Inhalation: Remove casualty to fresh air and keep warm and at rest.[2]
-
Skin Contact: Remove contaminated clothing immediately and dispose of it safely. Wash skin with soap and water.[2]
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
Disposal Plan:
-
Dispose of contents/container in accordance with local regulations.[2] Burning produces heavy smoke; do not inhale explosion and/or combustion gases.[2]
Experimental Workflow for Handling IS 510
Caption: Workflow for handling IS 510.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
